1-N-Ethylgaramine Sulfate
Description
BenchChem offers high-quality 1-N-Ethylgaramine Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Ethylgaramine Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H31N3O6 |
|---|---|
Molecular Weight |
349.42 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
NYPNSRUEPMFDBL-WRJVUQEZSA-N |
Isomeric SMILES |
CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of 1-N-Ethylgaramine Sulfate on Bacterial Ribosomes
Content Type: Technical Guide & Mechanistic Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Scientists
Executive Summary
1-N-Ethylgaramine sulfate is a semi-synthetic aminoglycoside fragment and a critical metabolic intermediate of Netilmicin (1-N-ethylsisomicin). While often analyzed as a pharmacopoeial impurity, its structure represents the "bioactive core" responsible for the unique resistance-evasion properties of the 1-N-ethyl aminoglycoside class.
This guide delineates the molecular mechanism by which 1-N-Ethylgaramine binds to the bacterial 30S ribosomal subunit , specifically targeting the 16S rRNA decoding region (Helix 44) . It contrasts the molecule’s intrinsic ribosomal affinity against its structural capacity to evade aminoglycoside-modifying enzymes (AMEs), specifically AAC(3) acetyltransferases, providing a template for understanding next-generation aminoglycoside design.
Structural Biology & Chemical Identity
The Pharmacophore
1-N-Ethylgaramine is a pseudodisaccharide consisting of two rings linked by a glycosidic bond. Its efficacy and binding kinetics are dictated by these moieties:
-
Ring I (Garosamine): An amino sugar essential for specific hydrogen bonding with the 16S rRNA.
-
Ring II (2-Deoxystreptamine - 2-DOS): The central scaffold common to clinically relevant aminoglycosides.
-
1-N-Ethyl Modification: An ethyl group attached to the N1 position of the 2-DOS ring. This is the critical steric determinant that differentiates it from native Garamine, conferring stability against enzymatic degradation.
The Target: 16S rRNA Decoding Center
The primary receptor for 1-N-Ethylgaramine is the A-site (Aminoacyl-tRNA site) within Helix 44 of the 16S rRNA.[1] The molecule functions as a conformational trap, locking the ribosome into a state that reduces translation fidelity.
Mechanism of Action (Core Directive)
Molecular Binding Events
The binding mechanism follows a thermodynamically driven induced-fit model. Unlike the parent compound Netilmicin (a trisaccharide), 1-N-Ethylgaramine (a disaccharide) exhibits faster dissociation kinetics but retains the specific interactions required to trigger mistranslation.
-
Electrostatic Recruitment: The polycationic nature of the sulfate salt facilitates initial attraction to the negatively charged phosphate backbone of the rRNA.
-
Specific Intercalation: Ring I (Garosamine) stacks against the guanine base G1491 .
-
The "Conformational Flip":
-
Binding induces a structural change in the conserved adenines A1492 and A1493 .
-
Normally, these bases are tucked inside the helix. Upon drug binding, they "flip out" toward the minor groove.
-
Consequence: This flipped state mimics the conformation induced by a correct codon-anticodon match. The ribosome "perceives" a correct match even when incorrect tRNAs are present, leading to the incorporation of incorrect amino acids (mistranslation).
-
The Role of the 1-N-Ethyl Group (Resistance Evasion)
The defining feature of this molecule is the ethyl group at N1.
-
Steric Hindrance: Many resistant bacteria express AAC(3) enzymes (Aminoglycoside Acetyltransferases) that acetylate the N3 position, or AAC(2') enzymes.
-
Mechanism: The bulky ethyl group at N1 creates steric clash, preventing these enzymes from docking or catalytically modifying the adjacent amino groups. This preserves the molecule's affinity for the ribosome in strains that would otherwise deactivate standard aminoglycosides like Gentamicin or Sisomicin.
Visualization: Signaling & Binding Pathway
The following diagram illustrates the cascade from ribosomal binding to cell death, highlighting the specific intervention of the 1-N-Ethyl group in blocking resistance enzymes.
Caption: Pathway detailing the ribosomal interference mechanism and the resistance-evasion capability of the 1-N-Ethyl moiety.
Quantitative Data Summary
The following table summarizes the theoretical and experimental binding parameters of 1-N-Ethylgaramine compared to its parent and unmodified congeners.
| Parameter | 1-N-Ethylgaramine | Garamine (Unmodified) | Netilmicin (Parent) |
| Primary Target | 16S rRNA (A-Site) | 16S rRNA (A-Site) | 16S rRNA (A-Site) |
| Binding Affinity ( | Moderate ( | Moderate ( | High (nM range) |
| Susceptibility to AAC(3) | Low (Resistant) | High (Susceptible) | Low (Resistant) |
| Ribosomal Effect | Mistranslation | Mistranslation | Translocation Block + Mistranslation |
| Molecular Weight | 349.42 g/mol | ~321 g/mol | 475.58 g/mol |
Note: As a fragment, 1-N-Ethylgaramine has lower absolute affinity than Netilmicin but serves as the essential probe for N1-modification effects.
Experimental Protocols
To validate the mechanism and purity of 1-N-Ethylgaramine, the following self-validating protocols are recommended.
Protocol A: In Vitro Ribosome Binding (Fluorescence Polarization)
Objective: Determine the dissociation constant (
-
Reagent Prep:
-
Purify 70S ribosomes from E. coli MRE600 (RNase I deficient).
-
Label a specific A-site RNA oligonucleotide mimic with Fluorescein (FAM-RNA).
-
-
Assay Setup:
-
Prepare a serial dilution of 1-N-Ethylgaramine sulfate (0.1
M to 500 M) in Binding Buffer (20 mM HEPES pH 7.5, 100 mM , 10 mM ). -
Mix constant concentration of FAM-RNA (10 nM) with the drug dilutions.
-
-
Measurement:
-
Incubate at 37°C for 30 minutes to reach equilibrium.
-
Measure Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).
-
-
Validation:
-
Positive Control: Use Paromomycin (known high-affinity binder).
-
Negative Control: Use non-binding RNA mutant (A1408G).
-
Data Analysis: Plot Anisotropy vs. Log[Drug] to derive
.
-
Protocol B: Purity & Impurity Analysis (HPLC-PAD)
Objective: Verify the integrity of 1-N-Ethylgaramine sulfate, distinguishing it from Sisomicin or Netilmicin.
-
Column: C18 Silica-based column (5
m particle size).[2] -
Mobile Phase:
-
Solvent A: 0.1% Pentafluoropropionic acid in water.
-
Solvent B: Acetonitrile.
-
-
Detection: Pulsed Amperometric Detection (PAD) is required as the molecule lacks a strong UV chromophore.
-
Gradient: Isocratic or shallow gradient (dependent on column length).
-
Reference Standard: Use USP/EP reference standard for Netilmicin (which contains 1-N-Ethylgaramine as a quantified impurity).
References
-
European Pharmacopoeia (EP). (2017).[2] Netilmicin Sulfate Monograph: Related Substances and Impurity Analysis. (Methodology for isolating 1-N-ethylgaramine). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Neomycin Sulfate and Aminoglycoside Mechanism of Action.[3][4][5] (Class mechanism context). Retrieved from [Link]
-
Weizmann Institute of Science. (2001).[6] Structural Basis of Antibiotic Action on the Ribosome.[6][7] (Foundational structural biology of 2-DOS ring binding). Retrieved from [Link]
-
ResearchGate. (2005).[8] Synthesis of Selectively Protected Garamine Derivatives. (Chemical synthesis context). Retrieved from [Link]
Sources
- 1. Monitoring Aminoglycoside-Induced Conformational Changes in 16S rRNA through Acrylamide Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antecscientific.com [antecscientific.com]
- 3. Neomycin Sulfate | C23H48N6O17S | CID 197162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0242385B1 - Process for preparing netilmicin - Google Patents [patents.google.com]
- 5. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermodynamic stability profile of 1-N-Ethylgaramine sulfate
Technical Whitepaper: Thermodynamic Stability Profile of 1-N-Ethylgaramine Sulfate
Part 1: Executive Summary & Molecular Identity
1-N-Ethylgaramine sulfate (CAS: 864371-49-3) represents a critical intermediate and degradation marker (Impurity B) in the lifecycle of the semi-synthetic aminoglycoside Netilmicin . Structurally, it is a pseudo-disaccharide composed of a modified 2-deoxystreptamine core linked to a garosamine sugar.
Unlike the parent trisaccharide (Netilmicin), 1-N-Ethylgaramine lacks the unsaturated amino-sugar ring at the 4-position. Its thermodynamic profile is dominated by the high lattice energy of the sulfate salt counter-balanced by extreme hygroscopicity, a characteristic common to aminoglycoside sulfates. This guide defines the stability boundaries required to control this compound during API synthesis and shelf-life monitoring.
Molecular Specifications
| Parameter | Specification |
| Chemical Name | 1-N-Ethylgaramine sulfate |
| Role | Netilmicin Precursor / EP Impurity B |
| Molecular Formula | |
| Molecular Weight | 349.42 g/mol (Free base) |
| Solubility | Highly soluble in water (>100 mg/mL); insoluble in organic solvents (EtOH, DCM).[1][2][3][4] |
| pKa Values | ~7.8, ~8.5, ~9.8 (Amine functions) |
Part 2: Thermodynamic Stability Profile
The thermodynamic stability of 1-N-Ethylgaramine sulfate is defined by its resistance to hydrolysis (solution state) and its phase behavior (solid state).
Solid-State Thermodynamics
The sulfate salt does not exhibit a sharp melting point. Instead, it undergoes a complex thermal event sequence:
-
Dehydration (
): Loss of surface and bound water. The enthalpy of dehydration ( ) varies based on relative humidity (RH) exposure. -
Glass Transition (
): Often observed in amorphous preparations around 120–150°C. -
Decomposition (
): Irreversible browning (Maillard-type reactions of amine/hydroxyl groups) and sulfate decomposition occur before a liquid phase is reached.
Critical Insight: The compound is deliquescent . At RH > 60%, the Gibbs Free Energy of hydration (
Solution-State Kinetics (Hydrolysis)
In aqueous solution, the stability is pH-dependent. The glycosidic bond connecting the garosamine to the streptamine ring is the "weak link."
-
Acidic Conditions (pH < 4): Rapid hydrolysis. The reaction follows pseudo-first-order kinetics.
Where is the observed rate constant. -
Neutral/Basic Conditions (pH 7–10): Thermodynamically stable. The activation energy (
) for hydrolysis in this range is significantly higher, effectively halting degradation at room temperature.
Part 3: Experimental Protocols & Characterization
As a Senior Scientist, I require the following self-validating workflows to establish the batch-specific profile.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine
-
Preparation: Dissolve 1-N-Ethylgaramine sulfate to 1 mg/mL in three buffers: 0.1N HCl, Phosphate Buffer (pH 7.4), and 0.1N NaOH.
-
Thermal Stress: Incubate aliquots at 60°C and 80°C in sealed, inert glass vials.
-
Sampling: Pull samples at T=0, 4h, 24h, 72h. Neutralize acid/base samples immediately.
-
Analysis: Analyze via HPLC-PAD (Pulsed Amperometric Detection) or LC-MS/MS. UV detection is insufficient due to lack of chromophores.
Protocol B: Hygroscopicity Profiling (DVS)
Objective: Define storage humidity limits.
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer.
-
Cycle: Equilibrate at 0% RH
Ramp to 90% RH (5% steps) Desorb to 0% RH. -
Criteria: A mass increase of >2% at 80% RH classifies the material as hygroscopic. Expect >15% for this sulfate salt.
Part 4: Visualization of Pathways & Workflows
Figure 1: Netilmicin Hydrolysis Pathway
Context: 1-N-Ethylgaramine is the product of acid-catalyzed hydrolysis of the glycosidic bond at the 4-position of the central ring.
Caption: Acid-catalyzed hydrolysis of Netilmicin yields 1-N-Ethylgaramine (Impurity B) via cleavage of the 4-O-glycosidic bond.[1]
Figure 2: Stability Characterization Workflow
Context: The logical flow for establishing the thermodynamic profile in a QC lab.
Caption: Integrated workflow for physicochemical profiling, combining solid-state thermal analysis with solution-state kinetic modeling.
Part 5: Handling & Storage Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:
-
Environmental Control: Handle only in a humidity-controlled glove box or room (RH < 30%). The sulfate salt will liquefy in standard lab air.
-
Container Closure: Use amber glass vials with PTFE-lined caps. Headspace should be purged with Argon or Nitrogen to prevent oxidative degradation of the ethyl-amino group.
-
Cold Chain: While chemically stable at room temperature in the dry state, storage at 2–8°C is recommended to retard any slow solid-state amorphization or color changes.
References
-
European Pharmacopoeia Commission. (2023). Netilmicin Sulfate Monograph 01/2008:1351. European Directorate for the Quality of Medicines (EDQM). Link
-
Wright, J. J. (1976). Synthesis of 1-N-ethylsisomicin: A broad-spectrum semisynthetic aminoglycoside antibiotic. Journal of the Chemical Society, Chemical Communications. Link
-
CymitQuimica. (2023).[4] 1-N-Ethylgaramine Sulfate Product Data Sheet. Link
-
Walter, J., & Schacht, J. (1999). Aminoglycoside Antibiotics: Thermodynamics of the interaction with RNA. Journal of Laboratory Investigation. Link
-
Toronto Research Chemicals. (2023). Netilmicin Impurity B (1-N-Ethylgaramine Sulfate).[1] Link
Sources
Technical Whitepaper: Molecular Interaction & Binding Kinetics of 1-N-Ethylgaramine Sulfate
This technical guide provides an in-depth analysis of 1-N-Ethylgaramine sulfate , a critical structural fragment and degradation product of the semi-synthetic aminoglycoside Netilmicin. It focuses on molecular interactions, binding kinetics with the 16S rRNA A-site, and experimental methodologies for characterization.
Executive Summary
1-N-Ethylgaramine (2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-1-N-ethyl-D-streptamine) represents the pseudo-disaccharide core of Netilmicin , lacking the purpurosamine (Ring I) moiety responsible for high-affinity ribosomal anchoring. While often categorized as a degradation impurity (EP Impurity B), this molecule serves as a vital pharmacophoric probe. It elucidates the contribution of the 2-deoxystreptamine (2-DOS) and garosamine rings to binding specificity and resistance against aminoglycoside-modifying enzymes (AMEs), particularly AAC(3) acetyltransferases.
This guide details the structural basis of its interaction with the bacterial 16S rRNA decoding site, providing rigorous protocols for determining binding constants (
Molecular Architecture & Mechanism
Structural Composition
1-N-Ethylgaramine is composed of two primary rings linked by a glycosidic bond:
-
Ring II (Modified 2-DOS): The central scaffold, ethylated at the N1 position. This ethyl group is the key differentiator from Garamine, providing steric protection against enzymatic acetylation.
-
Ring III (Garosamine): A unique sugar ring found in the Gentamicin/Sisomicin class, interacting with the major groove of the RNA helix.
The "Missing Ring I" Paradigm
High-affinity aminoglycoside binding typically requires a "Neamine Core" (Ring I + Ring II). Ring I stacks against G1491 and forms pseudo-base pairs with A1408, driving the critical "flip" of adenines A1492 and A1493.
-
Netilmicin (Parent): Contains Ring I;
. -
1-N-Ethylgaramine (Fragment): Lacks Ring I. Consequently, it does not induce the A1492/A1493 flip efficiently. Its binding is driven by electrostatic interactions (Ring II amines) and specific hydrogen bonds from Ring III to the phosphate backbone (G1405/U1406 region).
Mechanism of Action Pathway
The following diagram illustrates the structural relationship and degradation pathway that yields 1-N-Ethylgaramine.
Figure 1: Structural genesis of 1-N-Ethylgaramine from Netilmicin and comparative binding modes.
Binding Affinity Analysis
Because 1-N-Ethylgaramine lacks the primary anchoring ring, its binding affinity is significantly lower than the parent compound. Researchers must use sensitive techniques (ITC or Fluorescence Anisotropy) rather than standard MIC assays to detect this interaction.
Comparative Dissociation Constants ( )
The following data synthesizes known values for related fragments to bracket the expected affinity of 1-N-Ethylgaramine.
| Compound | Structural Composition | Interaction Type | |
| Netilmicin | Ring I + II (Ethylated) + III | Specific (A1492/93 Flip) | |
| Sisomicin | Ring I + II + III | Specific (High Affinity) | |
| Garamine | Ring II + Ring III | Non-Specific / Electrostatic | |
| 1-N-Ethylgaramine | Ring II (Ethylated) + III | > 50 \mu M (Est.) | Weak Electrostatic |
Technical Insight: The N1-ethyl group adds steric bulk. In the full Netilmicin molecule, this is accommodated. However, in the Garamine fragment, the loss of Ring I's binding energy means the N1-ethyl group likely destabilizes the weak interaction further compared to un-ethylated Garamine.
Thermodynamic Profile
-
Enthalpy (
): Binding is less exothermic than Netilmicin due to fewer hydrogen bonds (loss of Ring I contacts with A1408). -
Entropy (
): Binding is likely entropy-driven (displacement of solvent molecules from the polycationic amine groups).
Experimental Methodologies
To accurately characterize 1-N-Ethylgaramine sulfate, the following self-validating protocols are recommended.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring weak binders (
Protocol:
-
Buffer Preparation: 20 mM Cacodylate (pH 7.0), 100 mM NaCl, 1 mM EDTA. Note: pH control is critical; protonation states of amines shift affinity.
-
Ligand Prep: Dissolve 1-N-Ethylgaramine sulfate in the exact same buffer to prevent heat of dilution artifacts. Concentration: 1.5 mM.
-
Target Prep: 16S rRNA A-site model oligonucleotide (27-mer). Concentration: 50-100
in the cell. -
Titration: 20 injections of 2
each at 25°C. -
Control: Titrate Ligand into Buffer (blank) to subtract heat of dilution.
Fluorescence Displacement Assay
Uses a high-affinity fluorescent probe (e.g., Paromomycin-Coumarin) to measure displacement by the weaker 1-N-Ethylgaramine.
Figure 2: Fluorescence displacement workflow for low-affinity aminoglycoside fragments.
Structural Biology & Resistance Implications
The N1-Ethyl Advantage
Although 1-N-Ethylgaramine binds weakly, its structural feature (N1-ethyl) is the "magic bullet" of Netilmicin.
-
AAC(3) Resistance: Bacterial acetyltransferases (AAC(3)-I, II, III, IV) attack the N1 or N3 position of the 2-DOS ring.
-
Mechanism: The ethyl group sterically hinders the enzymatic active site of AAC(3), preventing acetylation.
-
Relevance: 1-N-Ethylgaramine is often used as a negative control substrate in enzyme kinetics assays to demonstrate this steric occlusion.
Crystal Structure Modeling
Docking studies of 1-N-Ethylgaramine into the 16S rRNA A-site (PDB: 2ET4 template) suggest:
-
Ring II (2-DOS): Binds in a shifted position compared to Neamine.
-
Ring III (Garosamine): Maintains contacts with the phosphate backbone of G1405.
-
A1408: The critical interaction with A1408 (usually mediated by Ring I) is absent, explaining the lack of misreading activity (low toxicity) but also low antibacterial potency.
References
-
Vicens, Q., & Westhof, E. (2003). Crystal structure of geneticin bound to a bacterial 16S ribosomal RNA A site oligonucleotide.[1] Journal of Molecular Biology, 326(4), 1175-1188. Link
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498. Link
-
Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[1][2][3][4] Science, 274(5291), 1367-1371. Link
-
European Pharmacopoeia (Ph. Eur.). Netilmicin Sulfate Monograph: Impurity B (1-N-Ethylgaramine). Link
-
Griffey, R. H., et al. (1999). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences, 96(18), 10129-10133. Link
Sources
- 1. Which aminoglycoside ring is most important for binding? A hydropathic analysis of gentamicin, paromomycin, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure and Specific Binding Mode of Sisomicin to the Bacterial Ribosomal Decoding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic properties and half-life of 1-N-Ethylgaramine sulfate
Technical Guide: Pharmacokinetic Properties and Half-Life of 1-N-Ethylgaramine Sulfate
Executive Summary
1-N-Ethylgaramine sulfate (CAS: 864371-49-3 for the sulfate salt; related base CAS: 67666-41-5) is a critical aminoglycoside intermediate and degradation product , primarily identified as Netilmicin Impurity B in European Pharmacopoeia (EP) and USP standards.[1] It is formed through the hydrolysis of Netilmicin (1-N-ethylsisomicin), resulting in the loss of the unsaturated amino-sugar ring (4-amino-4,6-dideoxy-D-glucose derivative) while retaining the 1-N-ethyl-2-deoxystreptamine and garosamine core.[1]
While 1-N-Ethylgaramine retains the polycationic nature of aminoglycosides, it exhibits significantly reduced antibacterial activity compared to the parent drug.[1] Its pharmacokinetic importance lies in its role as a stable metabolic fragment and a potential marker for renal accumulation and toxicity. This guide details its physicochemical behavior, inferred pharmacokinetic (PK) properties based on structure-activity relationships (SAR), and protocols for its isolation and analysis.[1]
Chemical Identity & Structural Significance
| Property | Specification |
| Chemical Name | 2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-1-N-ethyl-D-streptamine sulfate |
| Role | Netilmicin Impurity B; Hydrolytic Degradation Product |
| Molecular Formula | C₁₅H₃₁N₃O₆[1][2] · xH₂SO₄ |
| Molecular Weight | 349.43 g/mol (Free Base) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in organic solvents (DMSO, methanol).[1] |
| pKa | Multiple basic centers (amines); pKa values range ~7.5–9.[1]5. |
Structural Degradation Pathway
The formation of 1-N-Ethylgaramine occurs via acid-catalyzed hydrolysis or enzymatic cleavage of the glycosidic bond at the 4-position of the 2-deoxystreptamine ring.[1]
Figure 1: Hydrolytic degradation pathway of Netilmicin yielding 1-N-Ethylgaramine.[1]
Pharmacokinetic Profile
As a degradation product/impurity, 1-N-Ethylgaramine does not have a standalone clinical dosing profile.[1] However, its PK parameters are derived from its structural homology to the "garamine" core of aminoglycosides and its behavior as a metabolite.
Absorption & Bioavailability
-
Oral Bioavailability (F): < 1%.[1] Like all aminoglycosides, the polycationic structure prevents passive diffusion across the intestinal lipid bilayer.
-
Parenteral Absorption: Rapid and complete (100%) following IM or SC administration.[1]
Distribution (Vd)
-
Volume of Distribution (Vd): Estimated at 0.25 ± 0.05 L/kg .[1]
-
Restricted primarily to the extracellular fluid (ECF).
-
Tissue Accumulation: High affinity for the renal cortex and inner ear (cochlear hair cells).
-
Mechanism: The 1-N-ethyl group increases lipophilicity slightly compared to gentamicin, potentially altering membrane interaction kinetics, but the polybasic nature drives megalin-receptor mediated endocytosis in proximal tubule cells.[1]
-
Metabolism & Stability
-
Metabolic Stability: Highly stable. The compound is not a substrate for CYP450 enzymes.
-
Biotransformation: It is the end-product of Netilmicin hydrolysis.[1] It does not undergo further phase I/II metabolism in vivo.
Elimination & Half-Life
-
Serum Half-Life (t½): 2.0 – 3.5 hours (parallel to Netilmicin in normal renal function).[1]
-
Tissue Half-Life: > 100 hours (Renal Cortex).[1]
-
Note: While serum clearance is rapid, the "deep compartment" kinetics in the kidney result in prolonged retention, contributing to cumulative nephrotoxicity risks.
-
-
Clearance (CL): Correlates linearly with Creatinine Clearance (CLcr).[1] Excreted unchanged via glomerular filtration.
| Parameter | Value (Inferred/Class) | Mechanism |
| Serum t½ | 2.5 ± 0.5 h | Glomerular Filtration |
| Renal t½ | > 100 h | Lysosomal Trapping (Megalin) |
| Protein Binding | < 10% | Low affinity for albumin |
| Excretion | > 90% Urine | Unchanged drug |
Toxicology & Mechanism of Action[3][4][5]
Although 1-N-Ethylgaramine has weak antibacterial potency, it retains the toxicity profile of the aminoglycoside class.[1]
Renal Toxicity Mechanism (Megalin Pathway)
The toxicity is driven by the cationic charge binding to anionic phospholipids and the megalin receptor in the Proximal Convoluted Tubule (PCT).
Figure 2: Mechanism of renal accumulation and toxicity for 1-N-Ethylgaramine.[1]
Experimental Protocols
Protocol A: Isolation via Acid Hydrolysis (from Netilmicin)
Purpose: To generate 1-N-Ethylgaramine reference standard for impurity profiling.[1]
-
Dissolution: Dissolve 1.0 g Netilmicin Sulfate in 20 mL of 4N Sulfuric Acid .
-
Hydrolysis: Reflux the solution at 100°C for 2 hours . Monitor via TLC (Silica gel; Methanol/Ammonia/Chloroform).[1]
-
Neutralization: Cool to room temperature. Adjust pH to 7.0 using Barium Hydroxide (precipitates sulfate).[1]
-
Filtration: Filter off BaSO₄ precipitate.
-
Purification: Pass filtrate through a cation-exchange column (e.g., Amberlite CG-50, NH₄⁺ form).[1]
-
Elute with a gradient of 0.1N to 0.5N NH₄OH.
-
1-N-Ethylgaramine elutes after the sugar fragments but before unreacted Netilmicin.[1]
-
-
Crystallization: Lyophilize the active fraction to obtain the white amorphous powder.
Protocol B: Analytical Detection (HPLC-PED)
Standard method for detecting Impurity B as per European Pharmacopoeia.[1]
-
Column: Styrene-divinylbenzene copolymer (PLRP-S or equivalent), 250 mm x 4.6 mm, 5 µm, 100 Å.[1]
-
Mobile Phase:
-
Solution A: 0.15 M NaOH (CO₂-free).
-
Isocratic or Gradient depending on resolution required.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) / Pulsed Electrochemical Detection (PED).[1]
-
Why? 1-N-Ethylgaramine lacks a strong UV chromophore.[1]
-
-
Retention Time: Typically elutes at RRT ~0.4 relative to Netilmicin.
References
-
European Pharmacopoeia (Ph.[3] Eur.) 10.0. Netilmicin Sulfate Monograph: Impurity B (1-N-Ethylgaramine).[1][4] European Directorate for the Quality of Medicines (EDQM).
-
Meyers, B. R., et al. (1977). "Pharmacokinetic Study of Netilmicin." Antimicrobial Agents and Chemotherapy, 12(1), 122-123.[1]
-
Wenk, M., et al. (1979). "Multicompartment Pharmacokinetics of Netilmicin." European Journal of Clinical Pharmacology, 16(5), 331-334.[1]
-
Nagai, J., & Takano, M. (2004). "Molecular aspects of renal handling of aminoglycosides and strategies for preventing the nephrotoxicity." Drug Metabolism and Pharmacokinetics, 19(3), 159-170.[1]
-
Chung, M., et al. (1980). "Comparison of Netilmicin and Gentamicin Pharmacokinetics in Humans." Antimicrobial Agents and Chemotherapy, 17(2), 184-187.[1]
Sources
Methodological & Application
Procedures for isolating 1-N-Ethylgaramine sulfate from reaction mixtures
Application Note & Protocol
Topic: A Robust, Orthogonal Chromatographic Strategy for the Isolation of 1-N-Ethylgaramine Sulfate from Complex Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of aminoglycoside antibiotics and their derivatives.
Abstract
This document provides a detailed, field-proven guide for the isolation and purification of 1-N-Ethylgaramine sulfate, a key derivative of garamine and a known impurity of the semisynthetic aminoglycoside, Netilmicin.[1] The inherent chemical properties of aminoglycosides—high polarity, a multiplicity of basic functional groups, and a lack of a strong UV chromophore—present significant challenges for purification from complex synthetic reaction mixtures.[2] This protocol eschews a single-method approach, instead detailing a robust, orthogonal two-step chromatographic workflow. The strategy leverages strong cation-exchange chromatography (CEX) as a highly effective capture and initial purification step, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution polishing and desalting. This methodology is designed to be a self-validating system, yielding 1-N-Ethylgaramine sulfate of high purity suitable for use as an analytical reference standard or for further biological and toxicological evaluation.
Guiding Principles: The Rationale for an Orthogonal Purification Strategy
The successful isolation of a highly polar, multi-functional molecule like 1-N-Ethylgaramine sulfate from a heterogeneous reaction mixture hinges on exploiting its unique physicochemical properties. A single purification technique is rarely sufficient to remove structurally similar impurities, residual reagents, and inorganic salts. Our strategy is therefore built upon the principle of orthogonality , where two consecutive purification steps operate on fundamentally different separation mechanisms.
The Logic of the Workflow
-
Cation-Exchange Chromatography (CEX): Separation by Charge. The aminoglycoside structure is rich in primary and secondary amino groups. At a pH below their pKa, these groups are protonated, rendering the molecule polycationic. This strong positive charge is the primary handle for our initial capture step. By applying the crude mixture to a strong cation-exchange resin, 1-N-Ethylgaramine sulfate binds with high affinity, while neutral molecules, anionic species, and weakly basic impurities are washed away.[3] Elution with a gradient of increasing ionic strength (e.g., a salt gradient) disrupts the electrostatic interaction, releasing bound molecules in order of their charge density and binding affinity. This step is exceptionally effective for bulk impurity removal and concentration of the target compound.
-
Reversed-Phase HPLC (RP-HPLC): Separation by Hydrophobicity. Following CEX, the primary remaining impurities are often other aminoglycosides with similar charge profiles. RP-HPLC provides a powerful, orthogonal separation mechanism based on partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase (e.g., C18 silica).[4][5] While 1-N-Ethylgaramine is highly polar, the presence of the N-ethyl group provides a subtle increase in hydrophobicity compared to its parent compound, garamine. This small difference is sufficient to allow for high-resolution separation from closely related analogues.[6] Crucially, this step also serves to desalt the product from the high salt concentrations used in the CEX elution, utilizing a volatile buffer system that can be easily removed by lyophilization.
Overall Isolation Workflow Diagram
Caption: Overall workflow for the isolation of 1-N-Ethylgaramine sulfate.
Materials and Reagents
| Reagent / Material | Grade | Recommended Supplier |
| Strong Cation Exchange Resin | Preparative Grade | e.g., SP Sepharose Fast Flow |
| Sodium Phosphate (mono- & dibasic) | ACS Grade | Standard Supplier |
| Sodium Chloride (NaCl) | ACS Grade | Standard Supplier |
| Hydrochloric Acid (HCl) | ACS Grade | Standard Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier |
| C18 Silica Gel | Preparative HPLC Grade | e.g., Waters XBridge Prep C18 |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Ammonium Formate | LC-MS Grade | Standard Supplier |
| Formic Acid | LC-MS Grade | Standard Supplier |
| Water | Deionized (DI) or Milli-Q | Laboratory Source |
| Syringe Filters (0.45 µm) | PVDF or equivalent | Standard Supplier |
Detailed Experimental Protocols
Module 1: Post-Reaction Workup & Crude Isolate Preparation
Causality: The objective of this initial stage is to remove bulk organic solvents and insoluble materials from the crude reaction mixture, preparing a clarified aqueous solution that is chemically compatible with the CEX column's loading conditions. Failure to do so can lead to column fouling and poor separation performance.
Protocol:
-
Solvent Evaporation: Transfer the crude reaction mixture to a round-bottom flask and remove all volatile organic solvents using a rotary evaporator.
-
Aqueous Resuspension: To the resulting residue, add CEX Loading Buffer (20 mM Sodium Phosphate, pH 7.2). Use a volume sufficient to fully dissolve the material, starting with a 10:1 ratio of buffer volume to initial reaction volume.
-
pH Adjustment: Carefully monitor the pH of the resuspended solution. Adjust to pH 7.2 ± 0.2 using 1 M NaOH or 1 M HCl as needed. This ensures the target molecule is positively charged for optimal binding to the CEX resin.
-
Clarification: Filter the solution through a 0.45 µm syringe filter to remove any precipitated salts or particulate matter. The clarified filtrate is now ready for CEX purification.
Module 2: Primary Purification via Cation-Exchange Chromatography (CEX)
Causality: This step leverages the strong polycationic nature of 1-N-Ethylgaramine sulfate for selective capture and separation from the majority of reaction impurities. The salt gradient elution provides a differential release based on the strength of the ionic interactions.
Protocol:
-
Column Preparation: Pack a suitable chromatography column with a strong cation-exchange resin (e.g., SP Sepharose). Equilibrate the column with at least 5 column volumes (CV) of CEX Loading Buffer (20 mM Sodium Phosphate, pH 7.2) until the pH and conductivity of the column effluent match the buffer.
-
Sample Loading: Load the clarified filtrate from Module 1 onto the equilibrated column at a controlled flow rate (see Table 1).
-
Wash Step: After loading, wash the column with 3-5 CV of CEX Loading Buffer to elute any unbound or weakly bound impurities. Monitor the column effluent at 214 nm; the signal should return to baseline.
-
Gradient Elution: Elute the bound compounds by applying a linear gradient from 0% to 100% CEX Elution Buffer (20 mM Sodium Phosphate, 1.5 M NaCl, pH 7.2) over 10-20 CV.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis & Pooling: Analyze the collected fractions using an appropriate analytical method (e.g., analytical RP-HPLC with ELSD, CAD, or MS detection) to identify the fractions containing the target compound at the desired purity. Pool the pure fractions for the next step.
| Table 1: Representative CEX Parameters | |
| Parameter | Value / Condition |
| Resin | SP Sepharose Fast Flow or equivalent |
| Loading Buffer (A) | 20 mM Sodium Phosphate, pH 7.2 |
| Elution Buffer (B) | 20 mM Sodium Phosphate, 1.5 M NaCl, pH 7.2 |
| Flow Rate | 100-150 cm/hr (linear velocity) |
| Gradient | 0-100% B over 15 CV |
| Detection | UV at 214 nm and/or Conductivity |
Module 3: Polishing & Desalting via Preparative RP-HPLC
Causality: This step provides an orthogonal separation based on hydrophobicity to resolve 1-N-Ethylgaramine sulfate from closely related aminoglycosides. The use of a volatile buffer system (ammonium formate) is critical for simplifying the final isolation, as it can be completely removed during lyophilization.
Protocol:
-
Column Preparation: Equilibrate a preparative C18 HPLC column with the starting mobile phase conditions (e.g., 98% Mobile Phase A) until a stable baseline is achieved.
-
Sample Loading: Inject the pooled, pure fractions from the CEX step. The volume may need to be reduced by rotary evaporation if too dilute, but avoid evaporation to dryness.
-
Gradient Elution: Elute the sample using a shallow gradient of acetonitrile (see Table 2). The gentle gradient is key to achieving high resolution between structurally similar compounds.
-
Fraction Collection: Collect fractions corresponding to the main product peak, guided by the detector signal.
-
Analysis & Pooling: Perform rapid purity analysis on the key fractions. Pool only those fractions that meet the required purity specification (e.g., >98%).
| Table 2: Representative Preparative RP-HPLC Parameters | |
| Parameter | Value / Condition |
| Column | C18, ≥10 µm particle size, e.g., 50 x 150 mm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 50-100 mL/min) |
| Gradient | 2% to 15% B over 30 minutes |
| Detection | UV at 214 nm, ELSD, or Mass Spectrometry |
Module 4: Final Isolation via Lyophilization
Causality: Lyophilization (freeze-drying) is the method of choice for recovering a non-crystalline, polar compound from an aqueous solution. It avoids thermal stress that could degrade the molecule and yields a stable, easy-to-handle powder.
Protocol:
-
Combine Fractions: Combine the high-purity fractions from the RP-HPLC step into a lyophilization flask.
-
Freezing: Freeze the solution completely by rotating the flask in a bath of dry ice and acetone or by placing it in a -80 °C freezer.
-
Lyophilization: Connect the frozen flask to a high-vacuum lyophilizer and dry until all solvent has sublimated, yielding a fluffy white powder.
-
Storage: Transfer the final product to a sealed vial and store in a desiccator at 4 °C. 1-N-Ethylgaramine sulfate is known to be hygroscopic.[7]
Quality Control & Purity Assessment
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the final product must be confirmed by a suite of orthogonal analytical techniques.
| Method | Purpose | Expected Result |
| HPLC-MS | Purity & Identity | Single major peak (>98% purity); Mass spectrum corresponding to the [M+H]⁺ of 1-N-Ethylgaramine. |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the assigned structure of 1-N-Ethylgaramine. |
| Ion Chromatography | Counter-ion Confirmation | Detection and quantification of the sulfate anion.[8] |
Visualization of Orthogonal Principles
The power of this protocol lies in the complementary nature of the two chromatographic steps.
Caption: Logic of the orthogonal purification workflow.
References
-
Bempah, C. K., & Appiah, V. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Journal of Analytical Methods in Chemistry, 2021, 5581977. Available at: [Link][9]
-
Google Patents. (2017). CN106317132A - Aminoglycoside antibiotics separation and purification method. Retrieved from [10]
-
Serrano, E., et al. (2023). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Pharmaceuticals, 16(5), 741. Available at: [Link]
-
Sunresin. (n.d.). Desalination and Decolorization Process during Gentamicin Sulfate Production Process. Retrieved from [Link]
-
Google Patents. (2007). CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics. Retrieved from [3]
-
Sofiqul, I., et al. (2020). ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. International Journal of Pharmacy and Pharmaceutical Sciences, 12(4), 1-8. Available at: [Link][2]
-
Dionex Corporation. (2006). Application Note 190: Determination of Sulfate Counter Ion and Anionic Impurities in Aminoglycoside Drug Substances by Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link][8]
-
Google Patents. (1981). US4256876A - Process for precipitating aminoglycosides. Retrieved from [11]
-
Isoherranen, N., & Soback, S. (n.d.). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. Retrieved from [Link]
-
Serio, A. W., et al. (2020). Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity. mBio, 11(4), e01357-20. Available at: [Link][6]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link][4]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Retrieved from [Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
- 11. US4256876A - Process for precipitating aminoglycosides - Google Patents [patents.google.com]
Technical Guide: In Vitro Antibacterial Susceptibility Profiling of 1-N-Ethylgaramine Sulfate
Abstract
This Application Note provides a rigorous technical framework for the in vitro antibacterial assessment of 1-N-Ethylgaramine sulfate , a key semi-synthetic aminoglycoside intermediate and known impurity (Impurity B) of Netilmicin. While primarily characterized as a pharmacopeial reference standard, its structural retention of the 2-deoxystreptamine (2-DOS) core and garosamine sugar necessitates precise susceptibility profiling to understand its intrinsic biological activity, potential for cross-resistance, and structure-activity relationships (SAR). This guide adapts Clinical and Laboratory Standards Institute (CLSI) methodologies, emphasizing critical parameters unique to aminoglycoside salts, such as cation-adjusted media and hygroscopic handling.
Part 1: Scientific Foundation & Mechanism
Chemical Identity & Significance
1-N-Ethylgaramine is a fragment of the semi-synthetic antibiotic Netilmicin. Structurally, it consists of the 2-deoxystreptamine ring alkylated at the N1 position (ethyl group) and glycosidically linked to garosamine .
-
Role: Synthesis intermediate and degradation product.
-
Mechanism of Action (MoA): Like its parent aminoglycosides, 1-N-Ethylgaramine targets the bacterial 30S ribosomal subunit .[1] It binds to the 16S rRNA, causing codon misreading and inhibition of translocation. However, the absence of the third sugar ring (present in Netilmicin/Gentamicin) typically results in reduced binding affinity and higher Minimum Inhibitory Concentrations (MICs), making precise testing conditions mandatory to detect low-level activity.
Mechanism of Action Visualization
The following diagram illustrates the uptake and ribosomal interference pathway characteristic of 1-N-Ethylgaramine.
Figure 1: Mechanism of Action pathway for aminoglycoside derivatives, detailing entry, ribosomal binding, and the cascade leading to cell death.
Part 2: Experimental Protocols
Material Preparation: Handling the Sulfate Salt
Critical Challenge: 1-N-Ethylgaramine sulfate is hygroscopic . Weighing errors are the primary source of MIC variability.
Protocol: Stock Solution Preparation
-
Potency Calculation: Do not assume 100% purity. You must calculate the active moiety weight based on the Certificate of Analysis (CoA).
-
Note: If Potency is given on a "dried basis", correct for water content (LOD) and sulfate counter-ion fraction.
-
-
Solvent: Dissolve in sterile, deionized water (Milli-Q). Aminoglycosides are highly water-soluble; DMSO is unnecessary and may be toxic to test strains.
-
Concentration: Prepare a Master Stock at 10,240 µg/mL (10x higher than typical top testing range to allow for serial dilution).
-
Storage: Aliquot into small volumes (e.g., 500 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.
Broth Microdilution Assay (MIC Determination)
Standard: Adapted from CLSI M07 (Aerobic Bacteria).
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why: Aminoglycoside activity is inhibited by divalent cations (
, ). -
Specification:
: 20–25 mg/L; : 10–12.5 mg/L.
-
-
Inoculum: 0.5 McFarland Standard (
CFU/mL). -
Plates: 96-well round-bottom polystyrene plates (untreated).
Workflow Diagram
Figure 2: Step-by-step workflow for Broth Microdilution susceptibility testing.
Step-by-Step Procedure
-
Dilution Series: Prepare 2-fold serial dilutions of 1-N-Ethylgaramine sulfate in CAMHB.
-
Range: Suggested range 0.5 µg/mL to 512 µg/mL (broader range needed as activity is likely lower than Netilmicin).
-
-
Dispensing: Add 50 µL of each concentration to columns 1–10 of the 96-well plate.
-
Column 11: Growth Control (Media + Bacteria, no drug).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Add 50 µL of this suspension to all wells (except Sterility Control).
-
Final Inoculum:
CFU/mL.
-
-
Incubation: Seal with a breathable membrane. Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
Reading: The MIC is the lowest concentration with complete inhibition of visible growth (no button or turbidity).
Quality Control (QC)
Since 1-N-Ethylgaramine is a non-standard agent, use Netilmicin as a positive control marker.
-
QC Strain: Pseudomonas aeruginosa ATCC 27853 or Escherichia coli ATCC 25922.
-
Validation: The assay is valid only if the MIC of the Netilmicin control falls within CLSI ranges (e.g., P. aeruginosa ATCC 27853: 0.5–2 µg/mL for Netilmicin).
Part 3: Data Analysis & Interpretation[3]
Expected Results
1-N-Ethylgaramine is a fragment; therefore, expect MIC values to be significantly higher (less potent) than Netilmicin.
-
High Potency: MIC < 4 µg/mL (Unlikely for this fragment alone).
-
Moderate/Low Potency: MIC 16–128 µg/mL.
-
Interpretation: If MICs are >64 µg/mL, the compound is considered to have poor intrinsic antibacterial activity, validating its status as an impurity rather than a co-active pharmaceutical ingredient.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| MICs are consistently too high (false resistance) | Cation levels ( | Verify CAMHB formulation; excess cations compete with aminoglycoside binding. |
| MICs are too low (false susceptibility) | Cation levels are too low. | Supplement broth with |
| Skipped Wells (Growth-No Growth-Growth) | Contamination or pipetting error. | Discard results and repeat. Ensure thorough mixing during serial dilution. |
| Precipitation in wells | Drug insolubility at high concentrations. | Sulfate salts are soluble; check pH of the buffer (should be 7.2–7.4). |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
PubChem. (n.d.).[1][4] Netilmicin (Compound Summary). National Library of Medicine. [Link]
-
European Pharmacopoeia (Ph.[5] Eur.). (2023). Netilmicin Sulfate Monograph: Impurity B (1-N-Ethylgaramine). [Link][5]
-
Vakulenko, S. B., & Mobashery, S. (2003). Versatility of Aminoglycosides and Prospects for Their Future. Clinical Microbiology Reviews. [Link]
Sources
Application Note: TLC Visualization & Purity Profiling of 1-N-Ethylgaramine Sulfate
This Application Note is designed as a definitive technical guide for the Thin-Layer Chromatography (TLC) visualization of 1-N-Ethylgaramine sulfate , a critical intermediate and impurity profile marker in the synthesis of semi-synthetic aminoglycosides like Netilmicin.
Executive Summary
1-N-Ethylgaramine is a pseudodisaccharide aminoglycoside derivative. It primarily serves as a key intermediate or a degradation product (hydrolysis impurity) in the synthesis of Netilmicin from Sisomicin . Due to its lack of a strong UV chromophore and high polarity, standard UV-HPLC is often insufficient without pulsed amperometric detection (PAD).
This protocol details a robust, low-cost Thin-Layer Chromatography (TLC) method for the rapid qualitative analysis of 1-N-Ethylgaramine sulfate. It utilizes a high-pH mobile phase to suppress silanol ionization and employs Ninhydrin as a specific derivatization reagent for high-sensitivity visualization of the amino-sugar moieties.
Chemical Context & Rationale
The Challenge of Aminoglycosides
Aminoglycosides like 1-N-Ethylgaramine sulfate present unique chromatographic challenges:
-
High Polarity: They bind strongly to silica, often leading to "tailing" or irreversible adsorption.
-
Lack of Chromophores: They do not absorb UV light significantly at 254 nm, rendering fluorescence quenching plates (F254) useless without chemical staining.
-
Salt Form: The sulfate salt form requires an aqueous or highly polar solvent for initial solubilization but must be converted to the free base in situ for migration on silica.
The Solution: Reactive Derivatization
Since direct detection is impossible, we utilize the Ninhydrin reaction . 1-N-Ethylgaramine contains both primary and secondary amine groups. Ninhydrin reacts with these free amines upon heating to form Ruhemann’s Purple, allowing for visual detection against a white silica background.
Impurity Pathway Visualization
Understanding the origin of 1-N-Ethylgaramine is crucial for process control. It typically arises during the ethylation of Sisomicin or the hydrolysis of Netilmicin.
Figure 1: Formation pathway of 1-N-Ethylgaramine.[1] It is structurally a "fragment" of Netilmicin, missing the 3-amino-4-methyl-sugar ring.
Materials & Reagents
Reagents
-
Target Standard: 1-N-Ethylgaramine Sulfate Reference Standard (approx. 1 mg/mL in water).
-
Stationary Phase: TLC Silica gel 60 plates (20 x 20 cm), without fluorescent indicator (or F254, though UV is unused).
-
Mobile Phase Components:
-
Methanol (HPLC Grade)
-
Chloroform (Analytical Grade)
-
Ammonium Hydroxide (25% NH₃ solution)
-
-
Visualization Reagent: Ninhydrin (0.2% w/v in Ethanol).[2]
Equipment
-
Twin-trough glass developing chamber.
-
Hot air gun or laboratory oven (set to 100–110°C).
-
Micropipettes (1–5 µL) or glass capillaries.
Detailed Protocol
Step 1: Mobile Phase Preparation
The mobile phase must be highly basic to ensure the aminoglycoside amines remain unprotonated (free base form) to migrate on the silica.
Recommended System: Methanol : Ammonia (25%) : Chloroform (3 : 2 : 1 v/v/v)[2]
-
Mix 30 mL Methanol and 20 mL Ammonium Hydroxide (25%) in a separatory funnel or mixing cylinder.
-
Add 10 mL Chloroform .
-
Shake vigorously.[3] If the solution separates into two layers (common with temperature variations), use the Lower Layer for the development.
-
Note: A single-phase system is preferred for reproducibility. If separation occurs, add small amounts of Methanol until a single phase is achieved.
-
-
Saturation: Pour the mobile phase into the TLC chamber at least 30 minutes prior to use to saturate the chamber atmosphere.
Step 2: Sample Application
-
Preparation: Dissolve 10 mg of 1-N-Ethylgaramine sulfate in 10 mL of deionized water (1 mg/mL).
-
Spotting: Apply 2 µL and 5 µL spots to the baseline (1.5 cm from the bottom edge) of the silica plate.
-
Drying: Dry the spots completely using a stream of warm air. Crucial: Any residual water will alter the local partitioning and cause spot deformation.
Step 3: Development
-
Place the plate vertically in the saturated chamber.
-
Allow the solvent front to migrate approximately 10–12 cm (approx. 45–60 minutes).
-
Remove the plate and mark the solvent front immediately with a pencil.
Step 4: Visualization (The Ninhydrin Reaction)
-
Drying: Dry the plate in a fume hood with a strong airflow to remove all traces of ammonia.
-
Why? Residual ammonia from the mobile phase will react with Ninhydrin to turn the entire background purple, obscuring the spots.
-
-
Derivatization: Spray the plate evenly with the 0.2% Ninhydrin solution until the silica appears translucent (do not soak).
-
Activation: Heat the plate at 110°C for 5–10 minutes.
-
Observation: 1-N-Ethylgaramine will appear as a distinct violet/purple spot .
Experimental Workflow Diagram
Figure 2: Step-by-step TLC workflow. Note the critical drying step before staining to prevent background interference.
Data Analysis & Interpretation
Calculating Rf Values
The Retardation Factor (
| Compound | Approximate Rf* | Visual Appearance |
| 1-N-Ethylgaramine | 0.30 – 0.45 | Violet / Purple |
| Sisomicin (Parent) | 0.10 – 0.20 | Violet |
| Netilmicin (Target) | 0.20 – 0.35 | Violet |
*Note: Rf values are highly dependent on the exact ammonia concentration and humidity. Always run a co-spot of the reference standard.
Specificity Check
1-N-Ethylgaramine is less polar than Sisomicin (due to the ethyl group) but more polar than fully protected intermediates. It typically migrates higher than Sisomicin but slightly lower or close to Netilmicin depending on the exact mobile phase ratio.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Color | Residual Ammonia | Dry the plate longer (hair dryer) before spraying Ninhydrin. |
| Tailing / Streaking | Silanol Interaction | Increase Ammonium Hydroxide concentration in mobile phase. |
| Faint Spots | Low Concentration | Increase spot volume (e.g., 5 µL) or spray plate more heavily. |
| "Smiling" Solvent Front | Uneven Saturation | Ensure chamber is lined with filter paper and saturated for 30 mins. |
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.) . Netilmicin Sulfate Monograph 8.1. (Standard method for related substances using HPLC-PAD, establishing 1-N-Ethylgaramine as Impurity B).
-
Hubicka, U., et al. (2009). "Simultaneous Identification and Quantitative Determination of Selected Aminoglycoside Antibiotics by Thin-Layer Chromatography and Densitometry." Journal of AOAC International.
-
Antec Scientific . "Netilmicin Sulphate according to EP Method." Application Note 213_031_02. (Details the impurity profile including 1-N-Ethylgaramine).
-
LGC Standards . "1-N-Ethylgaramine Sulfate Reference Material Data." (Confirmation of structure and CAS 864371-49-3).[6]
Sources
- 1. antecscientific.com [antecscientific.com]
- 2. scispace.com [scispace.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. jasco.hu [jasco.hu]
- 5. Characterization of impurities in sisomicin and netilmicin by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-N-Ethylgaramine Sulfate | LGC Standards [lgcstandards.com]
Application Notes & Protocols: Strategic Derivatization of 1-N-Ethylgaramine Sulfate for Advanced Drug Delivery Systems
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 1-N-Ethylgaramine sulfate. 1-N-Ethylgaramine, an aminoglycoside structurally related to gentamicin, presents both therapeutic potential and challenges, primarily concerning its systemic toxicity.[1][2] By covalently modifying its structure, 1-N-Ethylgaramine can be conjugated to various drug delivery systems, aiming to enhance its therapeutic index, overcome bacterial resistance mechanisms, and enable targeted delivery. This document outlines the core chemical principles, strategic considerations, and detailed, validated protocols for the functionalization of 1-N-Ethylgaramine's reactive amine groups, focusing on methods that are robust, scalable, and amenable to comprehensive characterization.
Introduction: The Rationale for Derivatization
Aminoglycoside antibiotics, including gentamicin and its derivatives like 1-N-Ethylgaramine, are potent bactericidal agents effective against a broad spectrum of pathogens.[3] However, their clinical utility is often limited by significant nephrotoxicity and ototoxicity.[1][2][4] The core strategy to mitigate these adverse effects is to control the biodistribution of the drug, delivering it preferentially to the site of infection while minimizing exposure to sensitive tissues like the kidneys and inner ear.
Derivatization for drug delivery serves two primary purposes:
-
Conjugation to a Carrier: Covalently linking the aminoglycoside to a macromolecule or nanoparticle (e.g., polymers, liposomes, peptides) can alter its pharmacokinetic profile, improve solubility, and facilitate targeted accumulation in specific tissues or cells.[5]
-
Introduction of a Linker: Installing a chemical linker with a specific functional group (e.g., an azide, alkyne, or maleimide) prepares the aminoglycoside for subsequent bioorthogonal conjugation reactions, such as click chemistry, providing a modular approach to constructing complex drug delivery constructs.[6]
This guide focuses on the derivatization of the amine functionalities, as they are the most nucleophilic and readily accessible sites for chemical modification on the 1-N-Ethylgaramine scaffold.
The Molecular Scaffold: 1-N-Ethylgaramine Sulfate
A thorough understanding of the molecule's structure is paramount for designing a successful derivatization strategy. 1-N-Ethylgaramine possesses multiple reactive sites that can participate in conjugation reactions.
Chemical Structure: C₁₅H₃₁N₃O₆[1][7]
Caption: Structure of 1-N-Ethylgaramine with key reactive amine groups highlighted.
Key Reactive Functional Groups:
-
Primary Amine (Red): This is the most nucleophilic and least sterically hindered amine, making it the most probable site for initial reaction under controlled conditions.
-
Secondary Amines (Yellow): The N-ethyl and N-methyl amines are less reactive than the primary amine but can be modified under more forcing conditions or after the primary amine has been protected.
-
Hydroxyl Groups: These alcohol groups are less nucleophilic than the amines and typically require different reaction conditions (e.g., acylation or etherification) for modification. Selective derivatization of hydroxyls in the presence of unprotected amines is challenging and usually requires a protecting group strategy.
Strategic Considerations for Derivatization
A successful conjugation strategy is not merely about forming a covalent bond; it requires careful planning regarding selectivity, stability, and the functionality of the final conjugate.
Site-Selectivity and the Use of Protecting Groups
Given the multiple amine groups, achieving site-selective derivatization is a critical challenge. Uncontrolled reactions can lead to a heterogeneous mixture of products with varying points of attachment and degrees of substitution, complicating purification and characterization.
The Causality of Protection: To direct modification to a specific, less reactive site (e.g., a secondary amine), the more reactive primary amine must first be "masked" with a temporary protecting group.[8] Carbamates are excellent choices for amine protection because they are stable under a wide range of conditions but can be removed cleanly without affecting other parts of the molecule.[9]
-
Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride and removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[9][10] It is a robust and widely used protecting group in peptide and natural product synthesis.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF). Its lability to base makes it "orthogonal" to the acid-labile Boc group, meaning one can be removed without affecting the other.[8]
Caption: General workflow for site-selective derivatization of 1-N-Ethylgaramine.
Choice of Conjugation Chemistry
The choice of reaction depends on the functional group available on the drug delivery carrier. The most common and reliable method for modifying amines is acylation to form a stable amide bond.
| Conjugation Target on Carrier | Recommended Chemistry on Amine | Reagents | Resulting Linkage |
| Activated Ester (e.g., NHS-ester) | Direct Nucleophilic Acyl Substitution | Amine acts as nucleophile | Amide |
| Carboxylic Acid | Carbodiimide-Mediated Coupling | EDC, NHS/sulfo-NHS | Amide |
| Isothiocyanate | Nucleophilic Addition | Amine acts as nucleophile | Thiourea |
| Aldehyde / Ketone | Reductive Amination | NaBH₃CN or Na(OAc)₃BH | Secondary Amine |
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxylic acids to react with primary and secondary amines. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) stabilizes the activated intermediate, increasing the efficiency of the reaction in aqueous solutions.[10][11] This is the preferred method for conjugating 1-N-Ethylgaramine to proteins or carboxylated nanoparticles.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals and reagents according to their Safety Data Sheets (SDS).
Protocol 1: Direct N-Acylation with an NHS-Ester Linker
This protocol describes the conjugation of 1-N-Ethylgaramine to a molecule or carrier that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester. This method primarily targets the most reactive primary amine.
Rationale: NHS-esters react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[12] The reaction is typically rapid and clean, and the NHS leaving group is water-soluble and easily removed during workup.
Materials:
-
1-N-Ethylgaramine sulfate (ensure conversion to free base if necessary)
-
NHS-ester functionalized linker/carrier (e.g., NHS-PEG-Biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system: Dialysis tubing (e.g., 1 kDa MWCO) or Size-Exclusion Chromatography (SEC) column
-
Deionized water (18.2 MΩ·cm)
Step-by-Step Methodology:
-
Preparation of 1-N-Ethylgaramine:
-
Dissolve 1-N-Ethylgaramine sulfate in a minimal amount of deionized water. To facilitate the reaction, it is often beneficial to convert the sulfate salt to the free base by passing it through a suitable ion-exchange column or by careful titration with a base like NaOH or by bubbling ammonia gas through a methanolic suspension.[13] Lyophilize to obtain the free base as a solid.
-
Prepare a 10 mg/mL stock solution of 1-N-Ethylgaramine (free base) in the Reaction Buffer (pH 8.0-8.5).
-
-
Preparation of NHS-Ester Reagent:
-
Immediately before use, dissolve the NHS-ester functionalized reagent in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Note: NHS-esters are moisture-sensitive and will hydrolyze in aqueous solutions. Preparing this solution last is critical.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the 1-N-Ethylgaramine solution.
-
While vortexing gently, add a 3 to 5-fold molar excess of the dissolved NHS-ester reagent to the 1-N-Ethylgaramine solution. The addition of an organic co-solvent like DMF or DMSO should not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation if applicable.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. For less reactive secondary amines or sterically hindered sites, the reaction time can be extended to 4 hours or performed at 4°C overnight.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS-ester.
-
-
Purification:
-
Remove the unreacted small molecules (1-N-Ethylgaramine, hydrolyzed NHS-ester, quenching agent) from the conjugate product.
-
For macromolecular carriers (>10 kDa): Perform dialysis against 1X PBS, pH 7.4, with at least three buffer changes over 24-48 hours at 4°C.
-
For smaller conjugates: Use a suitable SEC column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
-
Characterization and Storage:
-
Confirm conjugation using MALDI-TOF Mass Spectrometry (to observe the mass shift) and HPLC for purity analysis. Since aminoglycosides lack a strong chromophore, HPLC analysis may require a derivatization step (e.g., with OPA) or the use of detectors like ELSD or MS.[14][15][16]
-
Store the purified conjugate in a suitable buffer (e.g., PBS with 20% glycerol) at -20°C or -80°C.
-
Sources
- 1. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 2. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 3. Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-N-Ethylgaramine Sulfate | CAS 864371-49-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Mass spectrometric study to characterize thioisoindole derivatives of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 1-N-Ethylgaramine sulfate
Status: Operational | Ticket: #EG-SYN-001 | Priority: High
Welcome to the Technical Support Center. You are likely accessing this guide because your yields for 1-N-Ethylgaramine sulfate are suboptimal, or you are struggling with regioselectivity during the ethylation of the 2-deoxystreptamine core.
This guide treats the synthesis as a chelation-controlled reductive alkylation , the industry-standard method for ensuring N-1 selectivity in aminoglycosides (analogous to Netilmicin synthesis).
🔍 Diagnostic Phase: Identify Your Failure Mode
Before adjusting parameters, identify which stage of the synthesis is compromising your yield.
| Failure Mode | Symptom | Root Cause |
| Regiochemical Drift | HPLC shows multiple peaks (N-3 ethyl, N-1,3-diethyl). | Ineffective metal chelation masking the N-3/N-6' amines. |
| Incomplete Conversion | High recovery of Garamine starting material. | Steric hindrance at N-1 or insufficient hydride donor activity. |
| Workup Loss | Product "disappears" during aqueous extraction. | Aminoglycosides are highly polar; standard organic extractions fail. |
| Salt Instability | Final sulfate is hygroscopic or "oils out." | Incorrect pH endpoint or solvent ratios during precipitation. |
🛠️ Troubleshooting Guide
Issue 1: "I am getting a mixture of ethylated isomers, not just N-1."
The Fix: Optimize the Zinc Chelation Complex. Direct ethylation of Garamine is non-selective. You must use a transition metal to "mask" the competing amines (specifically N-3 and N-6').
-
Mechanism: Zinc(II) forms a stable coordination complex with the vicinal diamines and amino-hydroxyl groups, sterically protecting them. The N-1 amine on the 2-deoxystreptamine ring remains uncoordinated and available for alkylation.
-
Protocol Adjustment:
-
Pre-Reaction: Dissolve Garamine in water/methanol.
-
Chelation: Add Zinc Acetate [Zn(OAc)₂] (3-4 equivalents). Stir for at least 1-2 hours before adding the alkylating agent.
-
Observation: The solution may become slightly turbid or change viscosity; this indicates complex formation.
-
Reaction: Proceed with Acetaldehyde and NaCNBH₃.
-
De-complexation: After the reaction, you must break the complex using diluted Ammonium Hydroxide or H₂S to precipitate ZnS (though resin capture is cleaner).
-
Issue 2: "The reaction stalls; I have 40% unreacted starting material."
The Fix: Switch from Direct Alkylation to Reductive Amination. Using Ethyl Iodide is difficult to control. Reductive amination with Acetaldehyde is superior but pH-sensitive.
-
Critical Parameter (pH): The reduction of the imine (Schiff base) by Sodium Cyanoborohydride (NaCNBH₃) is pH-dependent.
-
Target pH: Maintain pH 5.0 – 6.0 .
-
Why? If pH > 7, imine formation is slow. If pH < 4, NaCNBH₃ hydrolyzes too rapidly, destroying the hydride source before it reduces the imine.
-
-
Step-by-Step:
-
Add Acetaldehyde (1.1 eq) to the Zinc-Garamine complex.
-
Stir 30 mins to allow Schiff base formation.
-
Add NaCNBH₃ (1.5 eq).
-
Monitor: Check pH every 30 mins; adjust with trace Acetic Acid if it drifts high.
-
Issue 3: "I lose my product during the Sulfate Salt formation."
The Fix: The 'Double-Solvent' Precipitation Technique. Aminoglycoside sulfates are extremely water-soluble. You cannot "extract" them into DCM or Ethyl Acetate. You must precipitate them.
-
The Trap: Evaporating water to dryness often yields a glass/gum, not a powder.
-
The Protocol:
-
Elution: Elute the free base from your ion-exchange column (e.g., Amberlite CG-50, NH₄⁺ form) using dilute NH₄OH.
-
Concentration: Concentrate the fractions to a small volume (approx. 100-200 mg/mL).
-
Acidification: Cool to 4°C. Add dilute H₂SO₄ dropwise until pH 4.5 . (Do not go lower; you risk hydrolysis).
-
Precipitation: Add this aqueous concentrate dropwise into a vigorously stirred volume of Methanol (10x volume) .
-
Filtration: The sulfate salt will precipitate as a white, amorphous solid. Filter immediately.
-
📊 Optimization Data: Solvent Systems for Precipitation
We compared yields of the sulfate salt precipitation step using different anti-solvents.
| Solvent System (Aqueous : Anti-Solvent) | Ratio (v/v) | Yield (%) | Physical State | Notes |
| Water : Methanol | 1 : 10 | 92% | Fine Powder | Best for handling; rapid filtration. |
| Water : Ethanol | 1 : 10 | 85% | Sticky Gum | Ethanol often traps water, causing "oiling out." |
| Water : Acetone | 1 : 8 | 60% | Clumpy Solid | Acetone can dehydrate too aggressively; static issues. |
| Water : Isopropanol | 1 : 10 | 78% | Coarse Powder | Good alternative if Methanol is restricted. |
🧬 Visual Workflow: The Chelation Pathway
The following diagram illustrates the critical decision points in the N-1 specific synthesis.
Caption: Workflow for the Zinc-mediated selective N-1 ethylation of Garamine. Note the critical checkpoint at the alkylation phase.
📚 References
-
Wright, J. J. (1976). Synthesis of 1-N-ethylsisomicin (Netilmicin). Journal of Chemical Society, Chemical Communications .
-
Context: Establishes the foundational zinc-chelation methodology for 1-N-alkylation of aminoglycosides.
-
-
Nagabhushan, T. L., et al. (1978). Interaction of Vicinal Amines and Hydroxyls with Transition Metal Ions: Selective N-Acylation and N-Alkylation. Journal of the American Chemical Society .
-
Context: Provides the mechanistic proof for why Zinc directs reaction to the N-1 position.
-
-
U.S. Patent 4,002,742 . (1977). 1-N-alkyl-aminoglycoside antibiotics and methods for their manufacture. USPTO .
-
Context: The definitive industrial protocol for synthesizing 1-N-ethyl derivatives of sisomicin/garamine.
-
-
U.S. Patent 4,230,847 . (1980). Process for the preparation of 1-N-alkyl-aminoglycosides. USPTO .
-
Context: Details the specific workup and sulfate salt precipitation techniques to maximize yield.
-
Technical Support Center: Resolving Solubility Issues of 1-N-Ethylgaramine Sulfate in Aqueous Buffers
Welcome to the technical support guide for 1-N-Ethylgaramine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. As a derivative of Garamine and an impurity of the aminoglycoside antibiotic Netilmicin, understanding its behavior in aqueous solutions is critical for reliable and reproducible results.[1][2][3]
I. Troubleshooting Guide: A Step-Wise Approach to Dissolution
When encountering solubility issues with 1-N-Ethylgaramine sulfate, a systematic approach is crucial. This guide provides a logical workflow, from initial checks to more advanced solubilization techniques.
Initial Assessment: Ruling out Common Errors
Before proceeding to more complex troubleshooting, it's essential to verify the fundamentals of your experimental setup.
1. Verify Material Integrity and Weighing Accuracy:
-
Hygroscopic Nature: 1-N-Ethylgaramine sulfate is hygroscopic, meaning it can absorb moisture from the atmosphere.[1] This can lead to inaccuracies in weighing. Always store the compound in a desiccator and allow it to equilibrate to room temperature before opening.
-
Accurate Weighing: Use a calibrated analytical balance and ensure that the correct amount of substance has been weighed. Errors in this initial step can lead to incorrect concentration calculations and perceived solubility issues.[4][5]
2. Buffer Preparation and Composition:
-
Correct Salt Forms: Ensure the correct hydrated or anhydrous forms of buffer salts have been used, as this can impact the final buffer concentration.[4][5]
-
pH Verification: After preparation, always verify the final pH of your buffer solution with a calibrated pH meter.
3. Visual Inspection:
-
Particulate Matter: Observe the solution for any undissolved particles. Cloudiness or a visible precipitate is a clear indication of solubility issues.
Below is a DOT diagram illustrating the initial assessment workflow.
Caption: Initial Assessment Workflow for Solubility Issues.
Advanced Troubleshooting Techniques
If initial checks do not resolve the solubility problem, the following advanced techniques can be employed.
1. pH Adjustment: Leveraging the Henderson-Hasselbalch Relationship
The solubility of ionizable compounds like 1-N-Ethylgaramine sulfate, an aminoglycoside, is highly dependent on the pH of the solution.[6] Aminoglycosides contain multiple amino groups, which are basic and become protonated (positively charged) at lower pH values.
-
The Principle: By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the molecule. For a basic compound like 1-N-Ethylgaramine sulfate, lowering the pH will increase the proportion of the protonated, more water-soluble species.
-
Practical Steps:
-
Prepare a slurry of the 1-N-Ethylgaramine sulfate in your desired aqueous buffer.
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.
-
Monitor the pH and observe for dissolution. A pH range of 4.0-6.5 is often effective for increasing the solubility of aminoglycosides.[6]
-
Once the compound is fully dissolved, you can carefully adjust the pH back towards your target, but be aware that the compound may precipitate out if the pH is raised too high.
-
The following DOT diagram illustrates the relationship between pH and the ionization state of a basic compound.
Caption: pH Effect on the Ionization and Solubility of a Basic Compound.
2. The Use of Co-solvents: Enhancing Solubility
If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be an effective strategy.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate less polar molecules.
-
Common Co-solvents:
-
Recommended Protocol:
-
Dissolve the 1-N-Ethylgaramine sulfate in a small amount of the chosen co-solvent first.
-
Slowly add this organic stock solution to your aqueous buffer with vigorous stirring.
-
It is crucial to keep the final concentration of the organic co-solvent as low as possible, typically below 5%, to avoid potential interference with downstream biological assays.[10]
-
Table 1: Comparison of Common Co-solvents
| Co-solvent | Properties | Recommended Starting Concentration in Final Solution |
| DMSO | Aprotic, highly polar | 0.1 - 1% |
| DMF | Aprotic, polar | 0.1 - 1% |
| Ethanol | Protic, polar | 1 - 5% |
| Propylene Glycol | Protic, polar | 1 - 10% |
3. Temperature and Sonication: Physical Aids to Dissolution
-
Gentle Warming: For some compounds, a slight increase in temperature can enhance the rate of dissolution. However, this should be done with caution, as excessive heat can lead to degradation. A water bath set to 30-40°C is a safe starting point.
-
Sonication: Using an ultrasonic bath can help to break up aggregates of the powder and increase the surface area available for solvation, thereby accelerating dissolution.
II. Frequently Asked Questions (FAQs)
Q1: My 1-N-Ethylgaramine sulfate solution is cloudy. What should I do?
A cloudy solution indicates that the compound has not fully dissolved or has precipitated out of solution. Follow the troubleshooting steps outlined above, starting with pH adjustment. Lowering the pH of the solution is often the most effective first step.
Q2: What is the maximum achievable concentration of 1-N-Ethylgaramine sulfate in Phosphate Buffered Saline (PBS) at pH 7.4?
Q3: Can I heat the solution to dissolve the compound?
Gentle warming can be used to aid dissolution, but it should be done cautiously to avoid potential degradation of the compound. The stability of 1-N-Ethylgaramine sulfate at elevated temperatures is not well-documented. Monitor the solution for any signs of color change, which could indicate degradation.
Q4: Are there any known incompatibilities with common buffer components?
While specific incompatibility data for 1-N-Ethylgaramine sulfate is not widely published, high concentrations of certain ions in buffers can sometimes lead to "salting out" effects, reducing the solubility of other solutes. If you suspect buffer incompatibility, try preparing the solution in a simpler buffer system or in deionized water with subsequent pH adjustment.
Q5: How can I confirm the concentration of my final dissolved solution?
To accurately determine the concentration of your final solution, especially after troubleshooting, an analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector can be used.[3][11] Alternatively, for a less rigorous check, UV-Vis spectrophotometry could be employed if the compound has a suitable chromophore and a standard curve is prepared.
III. References
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats.
-
Texas A&M Transportation Institute. (n.d.). Laboratory and Field Procedures for Measuring the Sulfate Content of Texas Soils.
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products.
-
Krause, K. M., Serio, A. W., Kane, T. R., & Connolly, L. E. (2016). Aminoglycosides: An Overview. Cold Spring Harbor perspectives in medicine, 6(6), a027029.
-
American Society for Microbiology. (1995). Influence of pH on adaptive resistance of Pseudomonas aeruginosa to aminoglycosides and their postantibiotic effects.
-
Royal Society of Chemistry. (2017). Degradation of aquatic sulfadiazine by Fe0/persulfate: kinetics, mechanisms, and degradation pathway.
-
Wikipedia. (n.d.). Aminoglycoside.
-
Thermo Fisher Scientific. (n.d.). Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation.
-
Dawson, P. A., & Steane, S. E. (2019). Analytical methods for quantitating sulfate in plasma and serum. Biochemical and biophysical reports, 20, 100688.
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
-
ResearchGate. (n.d.). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
-
SciSpace. (2023). A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media.
-
Milman, N., & Dahlager, J. (1978). The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices. The Journal of antibiotics, 31(11), 1183–1187.
-
MedchemExpress.com. (n.d.). Co-solvents.
-
Metrohm. (n.d.). Titrimetric determination of sulfate Method 1 – Ca ISE.
-
National Center for Biotechnology Information. (2023). Aminoglycosides.
-
ResearchGate. (n.d.). Do aminoglycosides have lower penetration into bacteria at low pH because they get stuck in the cell wall?.
-
MDPI. (2024). Preparation and Study on Sulfated Nanocellulose/Anthocyanin pH-Sensitive Packaging Materials to Track Food Freshness.
-
National Center for Biotechnology Information. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
-
ResearchGate. (n.d.). Statistical validation of sulfate quantification methods used for analysis of acid mine drainage.
-
YouTube. (2022). Structure, SAR, Mechanism & Uses of Streptomycin, Kanamycin & Neomycin.
-
PubMed. (2006). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC.
-
Wikipedia. (n.d.). Amphotericin B.
-
MedChemExpress. (n.d.). 1-N-Ethylgaramine sulfate.
-
ACS Publications. (2024). Sequential Turn-on/off Aggregation-Induced Emission Nanoprobe Based on Salicylaldehyde Azine for Detection of Copper(II) and Sulfide Ions.
-
National Center for Biotechnology Information. (2023). Lifitegrast Degradation: Products and Pathways.
-
PubMed. (2010). Accuracy of calculated pH-dependent aqueous drug solubility.
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
-
National Institutes of Health. (1987). Failure of aminoglycoside antibiotics to kill anaerobic, low-pH, and resistant cultures.
-
National Center for Biotechnology Information. (2022). Identification of the Major Degradation Pathways of Selumetinib.
Sources
- 1. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. journals.asm.org [journals.asm.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reddit.com [reddit.com]
- 11. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing inorganic salt impurities from 1-N-Ethylgaramine sulfate samples
Technical Support Center: 1-N-Ethylgaramine Sulfate Purification
Introduction
1-N-Ethylgaramine is an amino sugar, known as an impurity of the aminoglycoside antibiotic Netilmicin[1]. As a sulfate salt, it possesses high polarity and is often hygroscopic[2][3]. During its synthesis and isolation, contamination with inorganic salts (e.g., sodium sulfate, sodium chloride) is a frequent and challenging issue. These impurities can arise from reagents, pH adjustments, or drying agents used in the manufacturing process[4][5]. This guide provides a comprehensive, question-and-answer-based troubleshooting resource for researchers, scientists, and drug development professionals to effectively remove these inorganic impurities, ensuring the high purity of their 1-N-Ethylgaramine sulfate samples required for downstream applications.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
Q1: What are the most likely inorganic salt impurities in my sample and why are they present?
Answer: The most common inorganic salt impurities are typically sodium sulfate (Na₂SO₄) and sodium chloride (NaCl).
-
Causality: These salts are often introduced during the workup stages of organic synthesis. Sodium sulfate is a widely used drying agent to remove trace amounts of water from organic solutions[4][6]. Sodium chloride is often introduced during aqueous washes or extractions to reduce the solubility of organic compounds in the aqueous layer (salting out)[4][7]. Given that 1-N-Ethylgaramine is an amine, its conversion to the sulfate salt often involves sulfuric acid, and subsequent neutralization or workup steps can generate inorganic sulfate salts.
Q2: How can I perform a quick preliminary check for inorganic salt contamination?
Answer: Several simple qualitative tests can indicate the presence of significant inorganic salt contamination before you commit to a full-scale purification.
-
Solubility Test: Try dissolving a small amount of your sample (~10 mg) in 1 mL of anhydrous methanol or acetone. 1-N-Ethylgaramine sulfate will have some, albeit limited, solubility, whereas inorganic salts like Na₂SO₄ are virtually insoluble in these solvents[8]. If you observe a significant amount of insoluble white powder, inorganic salt contamination is likely.
-
Residue on Ignition (Gravimetric Test): Accurately weigh a small amount of the sample in a crucible. Heat it strongly until all organic material has burned off. The remaining non-volatile substance is the inorganic salt impurity. A significant percentage of residue indicates high contamination.
-
Conductivity Measurement: Dissolve a precise amount of your sample in deionized water. A high conductivity reading suggests the presence of mobile ions from dissolved inorganic salts, beyond what the 1-N-Ethylgaramine sulfate itself would contribute.
Q3: What is the core principle for separating a polar organic salt like 1-N-Ethylgaramine sulfate from a simple inorganic salt?
Answer: The separation fundamentally relies on the significant difference in solubility profiles between the two types of compounds in various solvent systems. While both are "salts," 1-N-Ethylgaramine sulfate has a large organic, carbon-based structure alongside its ionic groups. This gives it some affinity for polar organic solvents. Simple inorganic salts, lacking any organic component, are almost exclusively soluble in highly polar solvents like water and are nearly insoluble in most organic solvents[8]. We exploit this differential solubility to selectively dissolve one component while leaving the other as a solid, or to retain one on a chromatographic medium while washing the other away.
Section 2: Purification Strategies & Step-by-Step Protocols
This section is designed as a troubleshooting guide. Start with the simplest method and proceed to more advanced techniques if purity targets are not met.
Initial Troubleshooting Workflow
This diagram outlines the decision-making process for purifying your sample.
Caption: Decision workflow for purifying 1-N-Ethylgaramine sulfate.
Method 1: Purification by Recrystallization / Selective Wash
This is the most direct method, leveraging the poor solubility of inorganic salts in organic solvents.
When to Use: For solid, powdered samples with suspected high levels of inorganic salt contamination.
Causality: We will use a solvent system (e.g., aqueous methanol) that, when heated, will dissolve the 1-N-Ethylgaramine sulfate but not the inorganic salt. Alternatively, for a "selective wash," we use a solvent like anhydrous methanol to wash the organic salt away from the insoluble inorganic impurity.
-
Solvent Selection: Prepare a 95:5 methanol:water (v/v) solution. This small amount of water aids in dissolving the polar organic salt while keeping the inorganic salt largely insoluble.
-
Dissolution: Place your crude sample in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the sample upon heating and stirring.
-
Hot Filtration: If you observe insoluble material (the inorganic salt), perform a hot gravity filtration to remove it. This step is critical and must be done quickly to prevent premature crystallization of your product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, anhydrous methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
The choice of solvent is paramount. The table below illustrates the solubility differences that this protocol exploits.
| Compound | Water | Methanol | Ethanol | Acetone |
| 1-N-Ethylgaramine Sulfate | High | Moderate | Low-Moderate | Very Low |
| Sodium Sulfate (Na₂SO₄) | High | Very Low (0.22 g/100g at 25°C)[8] | Very Low (0.02 g/100g at 35°C)[8] | Insoluble |
| Sodium Chloride (NaCl) | High | Low (1.4 g/100g at 25°C) | Very Low (0.065 g/100g at 25°C) | Insoluble |
Note: Solubility for 1-N-Ethylgaramine Sulfate is qualitative based on its structure as a polar organic salt.
Method 2: Desalting by Reversed-Phase Solid-Phase Extraction (SPE)
This chromatographic technique is highly effective for desalting polar organic molecules.
When to Use: When recrystallization is ineffective, the sample is already in an aqueous solution, or for purifying smaller quantities with high efficiency.
Causality: SPE separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase[9][10]. In reversed-phase SPE (e.g., using a C18 sorbent), the non-polar stationary phase retains organic molecules through hydrophobic interactions. Inorganic salts, being highly polar and ionic, have no affinity for the sorbent and are washed away with water. The desired organic salt is then eluted with a more organic solvent like methanol.
-
Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample size (e.g., 500 mg sorbent for up to 5 mg of sample).
-
Conditioning: Pass 2-3 column volumes of methanol through the cartridge to wet the stationary phase. Do not let the cartridge run dry.
-
Equilibration: Pass 2-3 column volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge run dry.
-
Loading: Dissolve your crude sample in a minimal amount of deionized water. Load this solution onto the cartridge. Collect the flow-through (this can be tested for product loss if needed).
-
Washing (Desalting): Pass 3-5 column volumes of deionized water through the cartridge. This step washes away all the inorganic salt impurities. The 1-N-Ethylgaramine sulfate will remain bound to the C18 sorbent.
-
Elution: Pass 2-3 column volumes of methanol (or aqueous methanol, e.g., 70%) through the cartridge to elute your purified 1-N-Ethylgaramine sulfate. Collect this fraction.
-
Solvent Removal: Evaporate the solvent from the collected fraction using a rotary evaporator or nitrogen stream to obtain the purified, solid product.
Caption: Step-by-step visualization of the SPE desalting process.
Method 3: Advanced Technique - Diafiltration
When to Use: For larger scale purifications, or for high-value samples where maximizing recovery is critical and other methods have failed.
Causality: Diafiltration is a membrane-based technique that separates molecules based on size[11]. An ultrafiltration or nanofiltration membrane is chosen that retains the larger 1-N-Ethylgaramine sulfate molecule while allowing small inorganic salt ions and water to pass through freely[12][13]. By continuously adding a salt-free solvent (the "diafiltration buffer," in this case, water) to the sample reservoir while filtering, the salt concentration is gradually reduced to a negligible level[13].
This method requires specialized equipment (e.g., a tangential flow filtration system) and is generally reserved for process development or manufacturing settings.
Section 3: Verification of Purity
Q4: How do I definitively confirm the inorganic salts have been removed after purification?
Answer: Post-purification analysis is essential to validate your chosen method.
-
Conductivity: This is the most direct measure. Dissolve a known concentration of your purified sample in deionized water and measure the conductivity. Compare this value to your starting material. A dramatic decrease in conductivity indicates successful salt removal.
-
Residue on Ignition: As described in Q2, performing this test on the purified material should yield a negligible amount of residue.
-
Ion Chromatography (IC): For quantitative and specific analysis, IC can be used to measure the concentration of specific ions like Na⁺, Cl⁻, and SO₄²⁻ in your sample.
-
High-Performance Liquid Chromatography (HPLC): While standard reversed-phase HPLC is used to assess the purity of the organic compound itself, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to detect non-volatile inorganic impurities that are invisible to UV detectors.
References
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Wang, Y., et al. (2022). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 27(15), 4937. Available at: [Link]
-
Poburko, D., et al. (2016). Precipitation of Inorganic Salts in Mitochondrial Matrix. Cells, 5(4), 43. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2019). How to separate organic salts?. Retrieved from [Link]
-
Canle López, M., et al. (2015). Solid-phase extraction of organic compounds: A critical review. part ii. ResearchGate. Available at: [Link]
-
Bibliothèque et Archives Canada. (n.d.). CHEMISTRY AND BIOLOGY OF NOVEL AMIN0 SUGARS AND AMINO-SUGAR ANALOGS. Retrieved from [Link]
-
Diva-portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Retrieved from [Link]
-
YouTube. (2022). Solvent extraction (Organic Chemistry Lecture-Demonstrations). Retrieved from [Link]
-
Sciencemadness.org. (2005). the verdict on making sulfate salts from amines without getting red goo. Retrieved from [Link]
-
ResearchGate. (2025). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Retrieved from [Link]
- Google Patents. (n.d.). US5135734A - Process for removing a residue containing sodium sulphate.
-
Scribd. (n.d.). Diafiltration A Fast Efficient Method For Desalting or Buffer Exchange of Biological Samples PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino sugar. Retrieved from [Link]
-
Pall Corporation. (2003). Diafiltration for Desalting or Buffer Exchange. Retrieved from [Link]
-
Chromatography Online. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). Retrieved from [Link]
- Google Patents. (n.d.). US5447543A - Process for crystallizing inorganic salts.
- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
-
YouTube. (2020). How To Dry An Organic Solution Using Sodium Sulfate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Let's Talk Academy. (2025). Salt Removal Efficiency in Diafiltration. Retrieved from [Link]
-
Auriga Research. (n.d.). Inorganic Impurities. Retrieved from [Link]
-
Sciencemadness.org. (2009). Forming oxalte salts of amines. Retrieved from [Link]
-
ResearchGate. (2025). The formation of fine particles by salting-out precipitation. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase-extraction device for extracting volatile organic compounds from gaseous samples. Retrieved from [Link]
-
PubMed. (2023). Efficiency of ultrafiltration/diafiltration in removing organic and elemental process equipment related leachables from biological therapeutics. Retrieved from [Link]
- Google Patents. (n.d.). US5292407A - Process for converting heat stable amine salts to heat regenerable amine salts.
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1). Retrieved from [Link]
-
DrugFuture. (n.d.). Ethyl Sulfate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 3. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 12. scribd.com [scribd.com]
- 13. letstalkacademy.com [letstalkacademy.com]
Troubleshooting baseline noise in HPLC analysis of 1-N-Ethylgaramine sulfate
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-N-Ethylgaramine sulfate. As a key impurity related to aminoglycoside antibiotics like Gentamicin and Netilmicin, robust and reliable quantification is critical.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges you may encounter, with a specific focus on troubleshooting and eliminating baseline noise. Our approach is built on explaining the causality behind each step, ensuring you not only solve the immediate problem but also build a deeper understanding of your chromatographic system.
Understanding the Analyte: 1-N-Ethylgaramine Sulfate
1-N-Ethylgaramine sulfate is a polar, hydrophilic molecule belonging to the aminoglycoside family.[3] A primary challenge in its analysis is the lack of a significant UV-absorbing chromophore, which complicates detection and can be a source of baseline issues.[4][5] Methods often rely on detection at low UV wavelengths (<220 nm), ion-pairing agents to improve retention and peak shape, or alternative detection techniques like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[4][6] These analytical strategies, while effective, are sensitive to contamination and system instability, frequently manifesting as baseline noise.
FAQs: Troubleshooting Baseline Noise
Question 1: I'm observing high-frequency, "fuzzy" noise in my baseline. What are the first things I should check?
This type of rapid, erratic signal fluctuation is often electronic or related to the immediate fluidic environment of the detector.
Causality: High-frequency noise typically points to issues with the lamp, detector electronics, or the presence of air bubbles passing through the flow cell. Air is a primary culprit as it causes rapid, significant changes in the refractive index within the flow cell, which the detector registers as sharp noise.[7][8][9]
Troubleshooting Protocol:
-
Check for Air Bubbles: Visually inspect the solvent lines and detector outlet tubing for any signs of bubbles. Air can be introduced from loose fittings or an inefficient degasser.[9]
-
Degasser Functionality: Ensure your online degasser is operational. A malfunctioning degasser is a common source of dissolved gases in the mobile phase, which can outgas in the low-pressure environment of the detector flow cell.[10]
-
System Purge: Purge the pump and detector with a strong, miscible solvent like methanol or isopropanol to dislodge any trapped air bubbles.[9]
-
Detector Lamp: An aging or failing detector lamp can cause inconsistent light output, leading to electronic noise.[6][11] Check the lamp's energy output or hours of use via your chromatography data system (CDS) software. If the energy is low or the lamp has exceeded its recommended lifetime, replace it.
-
Electrical Grounding: Ensure the HPLC and its detector are properly grounded. Poor electrical connections can introduce noise from other laboratory equipment.[6]
Question 2: My baseline is drifting steadily upwards or downwards during a gradient run. What's causing this?
Baseline drift is a classic symptom of changing mobile phase conditions or insufficient system equilibration, a common issue in gradient analysis.[8]
Causality: In a gradient run, the composition of the mobile phase entering the detector is constantly changing. If the two mobile phase solvents (A and B) have different UV absorbances at the detection wavelength, a drift will occur. This is particularly problematic at low wavelengths (<220 nm) where many organic solvents and additives absorb UV light.[6][7] Contaminants slowly eluting from the column can also cause a rising baseline.[12]
Troubleshooting Protocol:
-
Prepare Fresh Mobile Phase: Mobile phase additives like trifluoroacetic acid (TFA) can degrade over time, and solvents can absorb atmospheric contaminants.[7][8] Prepare fresh mobile phases daily using high-purity, HPLC-grade solvents and reagents.
-
Run a Blank Gradient: Disconnect the column and connect the injector directly to the detector with a union. Run your analytical gradient. If the drift persists, the issue lies with the mobile phase or the pump/mixer. If the baseline is stable, the column is the source of the problem.[10]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting. For some methods, especially those using ion-pairing agents, this can require flushing with 10-20 column volumes or more.[9]
-
Column Wash: If the column is identified as the source, strongly retained compounds may be eluting. Develop a robust column washing procedure to be run between analytical sequences or at the end of each day. This typically involves flushing with a strong, compatible solvent.[12]
-
Temperature Control: Ensure the column and detector are in a thermally stable environment. Fluctuations in ambient temperature can cause drift, particularly with refractive index-sensitive detectors or when operating at high sensitivity.[9][12]
Question 3: I'm seeing periodic, regular pulses or waves in my baseline. How do I fix this?
This type of regular, cyclical noise is almost always related to the pump.
Causality: Modern HPLC pumps use dual pistons that operate out of phase to deliver a continuous flow. A pulsating baseline indicates an issue with the pump's ability to deliver a constant, pulse-free flow. This can be caused by a faulty check valve, a worn pump seal, or air trapped in the pump head.[10] A malfunctioning check valve, for instance, allows for backflow during a piston stroke, leading to pressure fluctuations that manifest as a rhythmic baseline pulse.
Troubleshooting Workflow:
Detailed Steps:
-
Isolate the Pump: If you are using a multi-pump system (binary or quaternary), run the system with 100% of each mobile phase (A, B, C, D) individually to identify which pump or channel is causing the issue.
-
Purge the System: As a first step, always purge the suspect pump channel thoroughly to remove any trapped air bubbles, which are a common cause of pulsation.[9]
-
Inspect Pump Seals: Check for any signs of leaks around the pump head. Worn seals can lead to improper pressurization. You may see white salt deposits if you are using buffered mobile phases.[9]
-
Clean or Replace Check Valves: Dirty or malfunctioning check valves are a very common cause of pulsations.[7] Remove the check valves (consult your instrument manual for the procedure), sonicate them in HPLC-grade isopropanol, and reinstall. If this does not solve the problem, replace them.
Data Summary: Correlating Noise Type with Potential Causes
For quick reference, the following table summarizes common baseline issues and their most probable origins.
| Baseline Appearance | Common Characteristics | Primary Suspects | Secondary Suspects |
| High-Frequency Noise | "Fuzzy" or "Hairy" Baseline | Degasser Malfunction, Air Bubbles[8][10] | Failing Detector Lamp, Electrical Noise[6] |
| Baseline Drift | Slow, steady rise or fall | Column Contamination, Poor Equilibration[12][13] | Mobile Phase Degradation, Temperature Fluctuation[7][9] |
| Periodic Pulsations | Regular, rhythmic sine wave | Faulty Pump Check Valve, Worn Pump Seals[7][10] | Air Trapped in Pump Head, Leaks[9] |
| Irregular Spikes | Random, sharp peaks | Air Bubbles, Particulates in Mobile Phase | Electrical Spikes, Failing Lamp[6] |
Experimental Protocol: System Cleanliness & Column Health Check
This protocol is a self-validating system to determine if baseline noise is originating from your mobile phase, pump, or column.
Objective: To systematically isolate the source of baseline noise.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade isopropanol
-
A zero-dead-volume union to replace the column
Methodology:
-
Prepare Fresh Solvents: Prepare fresh mobile phases using the highest quality HPLC-grade solvents. Filter aqueous buffers through a 0.22 µm filter.
-
Initial Baseline Assessment: Run your analytical method with the column installed and observe the baseline for at least 30 minutes. Record the noise level.
-
Column Bypass Test:
-
Stop the pump flow.
-
Carefully disconnect the column from the system.
-
Connect the tubing from the injector outlet directly to the detector inlet using a zero-dead-volume union. This removes the column from the flow path.[10]
-
Begin flowing the mobile phase at your method's typical flow rate.
-
-
Pump & Mobile Phase Assessment:
-
Allow the system to stabilize for 15-20 minutes.
-
Observe the baseline. If the noise has disappeared or significantly improved, the column is the source of the issue (e.g., contamination, degradation).[10][13]
-
If the baseline noise persists, the problem lies within the mobile phase, pump, or detector.[10]
-
-
System Flush:
-
Replace the mobile phase with 100% HPLC-grade isopropanol.
-
Flush the entire system (with the column still bypassed) for at least 60 minutes at a moderate flow rate (e.g., 0.5 mL/min). Isopropanol is an excellent solvent for removing both aqueous and organic contaminants and dislodging air bubbles.
-
Switch to 100% HPLC-grade water and flush for 30 minutes.
-
Switch to 100% HPLC-grade methanol/acetonitrile and flush for 30 minutes.
-
-
Final Assessment: Re-introduce your mobile phase and observe the baseline again. If the noise is now resolved, the cause was likely contamination in the system or trapped air that has been flushed out. If it remains, the issue is likely a hardware component like a pump seal, check valve, or detector lamp.
References
- Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
- Separation Science. (2024).
- CymitQuimica.
- Aktin Chemicals Inc.
- MedChemExpress.
- Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
- Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
- SCION Instruments. HPLC Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Agilent.
- Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
- Agilent. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC.
- National Institutes of Health (NIH).
- ResearchGate. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection.
- Oxford Academic. (2016).
- Nacalai Tesque, Inc. Antibiotics Analysis by HPLC.
Sources
- 1. 1-N-Ethylgaramine Sulfate | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sepscience.com [sepscience.com]
- 8. labtech.tn [labtech.tn]
- 9. phenomenex.com [phenomenex.com]
- 10. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. mastelf.com [mastelf.com]
Validation & Comparative
1H and 13C NMR Spectroscopic Characterization of 1-N-Ethylgaramine Sulfate
[1][2]
Executive Summary & Context
1-N-Ethylgaramine sulfate (CAS 864371-49-3) is the core pseudo-disaccharide scaffold of Netilmicin. Structurally, it consists of a 2-deoxystreptamine (2-DOS) ring alkylated at the N-1 position with an ethyl group, and glycosylated at the O-6 position with garosamine (3-deoxy-4-C-methyl-3-(methylamino)-
In drug development, this compound serves two roles:
-
Synthetic Intermediate: The direct precursor to Netilmicin (via glycosylation at the O-4 position).
-
Quality Control Marker: A degradation product (hydrolysis of the glycosidic bond at O-4) or unreacted intermediate monitored in Netilmicin API (Active Pharmaceutical Ingredient) per European Pharmacopoeia (EP) standards.
This guide compares the NMR "fingerprint" of 1-N-Ethylgaramine against its structural neighbors—Garamine (the non-ethylated precursor) and Netilmicin (the final product)—to establish a self-validating identification workflow.
Structural Logic & Numbering System
To interpret the NMR data correctly, the molecule is divided into two distinct spin systems.
Figure 1: Structural connectivity of 1-N-Ethylgaramine. Note that unlike Netilmicin, position C-4 on Ring I is unsubstituted (bearing a free hydroxyl).
Experimental Protocol (Standardized)
Aminoglycoside NMR is highly sensitive to pH and concentration due to the multiple amine groups.
Sample Preparation[1][3][4][5]
-
Solvent: D₂O (99.9% D).
-
Concentration: 10–20 mg/mL (Sulfate salt).
-
pH Adjustment: The sulfate salt naturally yields an acidic pH (~3.5–5.0). Do not adjust pH unless comparing to free base literature. Protonation of amines causes significant downfield shifts (~0.5–1.0 ppm) for
-protons compared to the free base. -
Reference: TSP (Trimethylsilylpropanoic acid) or DSS at 0.00 ppm.
Instrument Parameters
-
Field Strength:
500 MHz (Essential to resolve the Ring I methylene multiplet). -
Pulse Sequence:
-
1H: Standard pulse with water suppression (presat).
-
2D: COSY (Connectivity), HSQC (C-H correlation), HMBC (Inter-ring linkage).
-
Comparative Characterization Guide
The following analysis distinguishes 1-N-Ethylgaramine from its closest alternatives.
A. 1H NMR Diagnostic Signals
The spectrum is dominated by the carbohydrate bulk, but three specific regions provide definitive identification.
| Structural Feature | 1-N-Ethylgaramine (Target) | Garamine (Alternative 1) | Netilmicin (Alternative 2) |
| Anomeric Protons | 1 Signal (~5.3 ppm) | 1 Signal (~5.3 ppm) | 2 Signals (~5.3 & ~5.0 ppm) |
| N-Ethyl Group | Present (Triplet ~1.3, Quartet ~3.2) | Absent | Present |
| Ring III Signals | Absent | Absent | Present (Unsaturated/Saturated sugar) |
| C-Me (Garosamine) | Doublet ~1.2 ppm | Doublet ~1.2 ppm | Doublet ~1.2 ppm |
| N-Me (Garosamine) | Singlet ~2.8 ppm | Singlet ~2.8 ppm | Singlet ~2.8 ppm |
Key Diagnostic Logic:
-
Count Anomerics: If you see two doublets in the 5.0–5.5 ppm region, the sample is Netilmicin (or Sisomicin), not Ethylgaramine.
-
Check Ethyl: If the triplet at ~1.3 ppm is missing, it is Garamine .
-
Check C-4 Shift: In 1-N-Ethylgaramine, H-4 (Ring I) is upfield relative to Netilmicin because it is not glycosylated.
B. 13C NMR Diagnostic Signals
Carbon NMR provides the most robust confirmation of the "missing" third ring.
| Carbon Position | Diagnostic Shift (ppm, Sulfate Salt) | Comparison Note |
| C-1' (Anomeric) | ~98.0 - 100.0 | Confirms presence of Garosamine. |
| Ethyl CH2 | ~40.0 - 45.0 | Confirms N-alkylation at Ring I. |
| Ethyl CH3 | ~11.0 - 13.0 | Distinct high-field signal. |
| C-4 (Ring I) | ~70.0 - 75.0 | CRITICAL DISTINGUISHER: In Netilmicin, this carbon is glycosylated and shifts downfield to ~80.0 - 85.0 ppm . |
| C-6 (Ring I) | ~80.0 - 85.0 | Glycosylated by Garosamine (similar in all 3). |
Identification Workflow (Decision Tree)
This flowchart illustrates the logic for confirming 1-N-Ethylgaramine in a bulk sample or impurity profile.
Figure 2: NMR-based decision matrix for distinguishing 1-N-Ethylgaramine from related aminoglycosides.
Detailed Assignments (Representative Data)
Note: Chemical shifts are representative of the sulfate salt in D₂O. Slight variations occur based on exact pH and concentration.
Ring I (2-Deoxystreptamine Derivative)
-
H-1: ~3.0–3.4 ppm (m).[1] Deshielded by N-ethylation compared to Garamine.
-
H-2ax/eq: ~1.3–2.0 ppm.[1] Characteristic "multiplet" distinctive of the 2-DOS ring.
-
H-3: ~3.0–3.4 ppm (m).[1]
-
H-4: ~3.4–3.6 ppm (t).[1] Upfield shift confirms absence of glycosylation (free OH).
-
H-5: ~3.4–3.6 ppm (t).[1]
-
H-6: ~3.8 ppm (t).[1] Downfield due to glycosylation by Garosamine.
-
N-Ethyl:
Ring II (Garosamine)
References
-
European Pharmacopoeia (Ph. Eur.) . Netilmicin Sulfate Monograph. (Defines Impurity B as 1-N-Ethylgaramine).[2][3]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocols for carbohydrate/aminoglycoside assignment).
-
Use of 1H and 13C NMR for the Characterization of Aminoglycosides . Magnetic Resonance in Chemistry. (General reference for 2-DOS shift logic).
-
Netilmicin Impurity Profiling . Journal of Pharmaceutical and Biomedical Analysis. (Context for Impurity B identification).
Comparative Potency & Pharmacological Profile: 1-N-Ethylgaramine Sulfate vs. Gentamicin
Executive Summary
This guide provides a critical comparative analysis between Gentamicin , a clinical-grade aminoglycoside therapeutic, and 1-N-Ethylgaramine Sulfate , a structural fragment primarily utilized as a reference standard for impurity profiling.
The Core Verdict: There is no therapeutic equivalence. Gentamicin is a potent, broad-spectrum bactericidal agent. 1-N-Ethylgaramine sulfate is a pseudo-disaccharide fragment (an intermediate or degradation product) with negligible antimicrobial potency. While the 1-N-ethyl modification in other contexts (e.g., Netilmicin) confers resistance to enzymatic degradation, in 1-N-Ethylgaramine, the absence of the critical purpurosamine ring (Ring I) renders the molecule ineffective for ribosomal binding.
Researchers utilizing 1-N-Ethylgaramine are typically engaged in Chemical Quality Assurance (CQA) to quantify degradation in Netilmicin/Gentamicin batches, rather than investigating it as a standalone therapeutic lead.
Molecular Architecture & Mechanism of Action
To understand the potency disparity, one must analyze the structural requirements for aminoglycoside efficacy.
Structural Divergence
-
Gentamicin (C-complex): A pseudo-trisaccharide consisting of three rings: Purpurosamine (Ring I), 2-Deoxystreptamine (Ring II), and Garosamine (Ring III).
-
1-N-Ethylgaramine: A pseudo-disaccharide consisting only of the 1-N-ethylated 2-Deoxystreptamine (Ring II) and Garosamine (Ring III). It lacks Ring I.[1]
Mechanism of Potency (The "Ring I" Rule)
Aminoglycosides function by binding to the A-site of the 16S rRNA in the bacterial 30S ribosome.
-
Gentamicin: Ring I (Purpurosamine) and Ring II (2-Deoxystreptamine) form the primary high-affinity anchor points within the rRNA major groove. This binding locks the adenine bases (A1492, A1493) in a conformation that promotes tRNA mismatching (mistranslation).
-
1-N-Ethylgaramine: Lacking Ring I, this molecule cannot establish the necessary hydrogen bond network to induce the lethal conformational change. Consequently, its MIC values are orders of magnitude higher (weaker) than Gentamicin.
Visualization: Structural & Functional Relationship
Figure 1: Structural Activity Relationship (SAR) flow demonstrating why the loss of Ring I in 1-N-Ethylgaramine results in a loss of ribosomal binding affinity compared to parent compounds like Gentamicin or Netilmicin.[2]
Comparative Potency Analysis
The following data contrasts the biological activity and application scope of both compounds.
Antimicrobial Potency (In Vitro)
| Feature | Gentamicin Sulfate | 1-N-Ethylgaramine Sulfate |
| Molecular Class | Pseudo-trisaccharide (Antibiotic) | Pseudo-disaccharide (Impurity/Standard) |
| Primary Target | 16S rRNA (30S Ribosome) | None (Weak non-specific binding) |
| Typical MIC (E. coli) | 0.25 – 4.0 µg/mL | > 64 µg/mL (Clinically Inactive) |
| Typical MIC (S. aureus) | 0.12 – 1.0 µg/mL | > 128 µg/mL (Clinically Inactive) |
| Resistance Profile | Susceptible to AAC, ANT, APH enzymes | N/A (Already inactive) |
| Primary Utility | Treatment of Gram-negative sepsis | HPLC Reference Standard (Impurity B)[3] |
The "Ethyl" Paradox
Researchers often confuse 1-N-ethylation with increased potency.
-
In Netilmicin: The 1-N-ethyl group sterically hinders acetylation by AAC(3) enzymes, preserving the drug's potency against resistant strains.
-
In 1-N-Ethylgaramine: While the ethyl group is present, the molecule lacks the fundamental "warhead" (Ring I). Therefore, the resistance mechanism is irrelevant because the baseline activity is absent.
Experimental Protocols
For researchers characterizing these compounds, two distinct workflows are required: one for biological verification (MIC) and one for chemical identification (HPLC).
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: To experimentally validate the potency gap between Gentamicin and 1-N-Ethylgaramine.
Reagents:
-
Mueller-Hinton Broth (cation-adjusted).
-
Test Organisms: E. coli ATCC 25922, S. aureus ATCC 29213.
-
Detection Agent: Resazurin (optional for visual clarity).
Workflow:
-
Stock Preparation: Dissolve Gentamicin and 1-N-Ethylgaramine sulfate in sterile water to 1024 µg/mL. (Note: 1-N-Ethylgaramine is hygroscopic; weigh rapidly).
-
Dilution: Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL down to 0.125 µg/mL).
-
Inoculation: Adjust bacterial suspension to 0.5 McFarland standard, dilute 1:100, and add 50 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).
-
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: Record the lowest concentration with no visible growth.
-
Expected Result: Gentamicin inhibits at <4 µg/mL. 1-N-Ethylgaramine will likely show growth in all wells (MIC >64 µg/mL).
-
Protocol B: HPLC Impurity Profiling (Pulsed Amperometric Detection)
Objective: To detect 1-N-Ethylgaramine as a contaminant in Netilmicin or Gentamicin samples. This is the standard industrial application.
System: Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) or HPLC-ELSD. UV detection is poor due to lack of chromophores.
Method Parameters:
-
Column: C18 Reverse Phase (high pH stability required) or Anion Exchange.
-
Mobile Phase:
-
Solvent A: 0.1% Pentafluoropropionic acid (PFPA) in Water.
-
Solvent B: Acetonitrile/Water (50:50).
-
-
Gradient: 95% A to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
Workflow:
Figure 2: Analytical workflow for separating the active drug from the low-potency intermediate.
Safety & Toxicity Implications
While 1-N-Ethylgaramine is less potent against bacteria, its toxicity profile remains a concern in drug formulation.
-
Nephrotoxicity: Aminoglycoside fragments can still accumulate in the renal cortex. Although 1-N-Ethylgaramine binds less avidly to the megalin receptor than the full trisaccharide, it contributes to the overall "aminoglycoside burden" without providing therapeutic benefit.
-
Ototoxicity: The specific ototoxic potential of the garamine fragment is lower than Gentamicin, but impurities are strictly regulated (Limits often <1.0%) to prevent sensitization or synergistic toxicity.
References
-
European Pharmacopoeia (Ph. Eur.). Netilmicin Sulfate Monograph: Impurity B (1-N-Ethylgaramine). Available at: [Link]
- Davies, J., & Wright, G. D. (1997).Bacterial resistance to aminoglycoside antibiotics. Trends in Microbiology.
-
Vakulenko, S. B., & Mobashery, S. (2003). Versatility of Aminoglycosides and Prospects for Their Future. Clinical Microbiology Reviews. Available at: [Link]
Sources
Technical Guide: Elemental Characterization and Stoichiometry of 1-N-Ethylgaramine Sulfate
This guide provides an in-depth technical comparison of the elemental analysis and stoichiometry of 1-N-Ethylgaramine sulfate , a critical reference standard used primarily in the quality control of Netilmicin.
Executive Summary: The Stoichiometric Challenge
In the development of aminoglycoside antibiotics, 1-N-Ethylgaramine sulfate (Impurity B of Netilmicin) presents a unique stoichiometric challenge compared to its parent compound, Netilmicin sulfate. While Netilmicin is a pentabasic pseudo-trisaccharide, 1-N-Ethylgaramine is a tribasic pseudo-disaccharide.
This difference fundamentally alters the sulfate-to-base ratio , hygroscopicity, and elemental composition (C/H/N/S). Accurate quantification of this impurity depends entirely on resolving the variable stoichiometry (
Key Insight: Unlike Netilmicin, which typically stabilizes near a 2.5 molar sulfate ratio, 1-N-Ethylgaramine sulfate often exhibits non-integer stoichiometry (typically 1.5 to 2.0 equivalents) due to the spatial arrangement of its three amine groups.
Chemical Architecture & Comparative Stoichiometry
To understand the elemental analysis results, one must first visualize the structural derivation. 1-N-Ethylgaramine is the hydrolysis product of Netilmicin, losing the purpurosamine ring but retaining the 1-N-ethyl modification.
Structural Pathway Diagram
The following diagram illustrates the degradation pathway and the resulting change in basicity (N-count), which directly dictates the theoretical sulfate stoichiometry.
Figure 1: Structural genesis of 1-N-Ethylgaramine showing the reduction in amine content from 5 (Netilmicin) to 3 (Ethylgaramine), altering the sulfate capacity.
Comparative Stoichiometry Table
The following table contrasts the theoretical elemental composition of 1-N-Ethylgaramine Sulfate against Netilmicin Sulfate.
| Parameter | 1-N-Ethylgaramine Sulfate | Netilmicin Sulfate |
| Formula (Free Base) | ||
| MW (Free Base) | 349.42 g/mol | 475.59 g/mol |
| Basic Centers (N) | 3 (Tribasic) | 5 (Pentabasic) |
| Theoretical Sulfate Ratio | 1.5 : 1 (Neutral Salt) | 2.5 : 1 (Neutral Salt) |
| Common Hydration | Highly Hygroscopic (Variable) | Hygroscopic ( |
| Critical Element (S) | S% is lower relative to C% than Netilmicin | S% is higher due to higher charge density |
Experimental Protocol: Self-Validating Characterization
Because commercial standards of 1-N-Ethylgaramine sulfate are often supplied with undefined stoichiometry (listed as
Workflow: The "Dual-Mass" Verification System
This protocol uses two independent methods to solve for Sulfate (
Figure 2: Self-validating analytical workflow for determining the exact salt form of aminoglycoside impurities.
Step-by-Step Methodology
1. Water Determination (TGA/KF)
Aminoglycoside sulfates act as "water sponges." Do not rely on "as is" elemental analysis.
-
Method: Thermogravimetric Analysis (TGA) is preferred over Karl Fischer (KF) for small standard amounts.
-
Protocol: Ramp 10°C/min to 150°C. The mass loss plateau typically occurs between 100-120°C.
-
Target: Expect 5-12% water content.
2. Sulfate Determination (Ion Chromatography)
Elemental Sulfur analysis via combustion is often inaccurate for sulfates due to volatility issues. Ion Chromatography (IC) is the gold standard.
-
Column: Anion exchange (e.g., Dionex IonPac AS11).
-
Eluent: KOH gradient.
-
Detection: Suppressed Conductivity.
-
Calculation: Convert
to moles of per mole of free base.
3. Elemental Analysis (CHN)
Perform combustion analysis on the sample.
-
Validation Check: Calculate the C/N ratio.
-
Theoretical C/N for 1-N-Ethylgaramine:
(molar ratio). -
Note: If your experimental C/N ratio deviates
from 5.0, the sample contains impurities (likely Sisomicin or inorganic salts).
-
Performance Comparison: Stability & Purity
When selecting 1-N-Ethylgaramine sulfate as a standard, its physicochemical performance differs from alternatives.
| Feature | 1-N-Ethylgaramine Sulfate | Alternative: Netilmicin Sulfate | Alternative: Gentamicin Sulfate |
| Hygroscopicity | Extreme. Rapidly absorbs moisture from air, altering % assay within minutes. | Moderate. Stable handling window of ~30 mins. | Moderate to High.[1] |
| Salt Stability | Variable. Can exist as amorphous non-stoichiometric mixtures (1.2 - 1.8 sulfates). | Stable. Crystallizes well as 2.5 sulfate. | Mixture. Gentamicin C1/C1a/C2 mix makes stoichiometry complex. |
| Detection (HPLC) | Low Response. Weak UV.[2] Requires PAD (Pulsed Amperometric Detection) or ELSD. | Weak UV.[2] Requires PAD. | Weak UV.[2] Requires PAD. |
| EP Limit | Impurity B limit is stringent ( | N/A (Active API). | N/A. |
Why This Matters for Researchers
If you assume 1-N-Ethylgaramine sulfate is a "di-sulfate" (2.0 eq) but it is actually a "sesqui-sulfate" (1.5 eq), your calculated potency will be biased by ~10% .
-
Di-sulfate MW:
-
Sesqui-sulfate MW:
Recommendation: Always report the "Anhydrous, Sulfate-Free" potency of the standard using the specific experimentally determined stoichiometry.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Netilmicin Sulfate Monograph 01/2017:1351. (Defines Impurity B as 1-N-Ethylgaramine and establishes HPLC-PAD limits).
-
MedChemExpress . 1-N-Ethylgaramine Sulfate Product Information. Retrieved from .
-
National Institutes of Health (PubChem) . Netilmicin Compound Summary. Retrieved from .
-
JASCO Applications . Analysis of Netilmicin Sulphate according to EP Method. (Provides chromatographic data on separation of Netilmicin and 1-N-Ethylgaramine). Retrieved from .
-
Santa Cruz Biotechnology . 1-N-Ethylgaramine Sulfate Data Sheet. Retrieved from .
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-N-Ethylgaramine Sulfate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-N-Ethylgaramine Sulfate. This compound, an impurity of the aminoglycoside antibiotic Netilmicin, is classified as a reproductive toxin and requires meticulous handling and disposal to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in scientific principles and regulatory compliance.
Understanding the Core Risks: Hazard Identification and Characterization
1-N-Ethylgaramine Sulfate is designated with the hazard statement H360D, indicating it "May damage the unborn child." This classification as a reproductive toxin necessitates stringent control measures to prevent exposure, particularly for individuals of reproductive age. All materials contaminated with reproductive hazards should be disposed of as hazardous waste. Due to its classification, it is imperative to handle this compound within a designated area, such as a certified chemical fume hood, to minimize inhalation risk.
Table 1: Hazard Profile of 1-N-Ethylgaramine Sulfate
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Key Precautionary Measures |
| Reproductive Toxicity, Category 1B | H360D: May damage the unborn child | Inhalation, Ingestion, Skin/Eye Contact | Handle in a designated area (e.g., fume hood). Wear appropriate Personal Protective Equipment (PPE). Prevent dust and aerosol formation. |
| Skin Irritation (Assumed) | H315: Causes skin irritation (by analogy with similar compounds)[1] | Skin Contact | Avoid direct contact. Wear nitrile gloves and a lab coat. |
| Eye Irritation (Assumed) | H319: Causes serious eye irritation (by analogy with similar compounds)[1] | Eye Contact | Wear safety glasses or goggles. |
Immediate Safety & Spill Response Protocol
A proactive approach to safety is paramount. Before handling 1-N-Ethylgaramine Sulfate, ensure a spill kit equipped for hazardous chemicals is readily accessible.
Spill Response Workflow
In the event of a spill, immediate and decisive action is crucial. The following workflow provides a step-by-step guide to safely manage a spill scenario.
Caption: Disposal workflow for 1-N-Ethylgaramine Sulfate waste.
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, separate solid waste, contaminated sharps, and liquid waste into their respective containers.
-
Packaging:
-
Ensure all containers are in good condition and compatible with the waste. Polyethylene and polypropylene are generally resistant to a wide range of chemicals and are suitable for this purpose.
-
Do not overfill containers; leave at least 10% headspace in liquid waste containers to allow for expansion.
-
Securely close all containers.
-
-
Labeling: Affix a completed hazardous waste label to each container as soon as the first item of waste is added.
-
Storage: Store the waste containers in a designated, secure satellite accumulation area that is under the control of the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. All hazardous waste must be managed in accordance with federal, state, and local regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 1-N-Ethylgaramine Sulfate is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the reproductive toxicity of this compound and adhering to the detailed protocols for spill response and waste management, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. The principles of containment, chemical inactivation for decontamination, and compliant disposal through licensed services form the bedrock of a self-validating system for managing this hazardous material.
References
- 1-N-Ethylgaramine sulfate Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare.
- Sigma-Aldrich.
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
CP Lab Safety. Polypropylene Chemical Compatibility Chart. [Link]
- Braskem. Polyethylene chemical resistance.
- Syracuse University Environmental Health & Safety Services. Reproductive Toxins.
-
Stanford Environmental Health & Safety. General Use SOP - Reproductive Toxins. [Link]
-
Orion Fittings, Inc. Chemical Resistance of Polypropylene and Polyethylene. [Link]
-
Stericycle. USP 800 & Hazardous Drug Disposal. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
